Technical Monograph: 2-Bromo-4-methoxybenzamide in Medicinal Chemistry
Executive Summary 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) represents a critical bifunctional scaffold in modern drug discovery. Characterized by an electron-rich anisole core decorated with an ortho-bromo substitue...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) represents a critical bifunctional scaffold in modern drug discovery. Characterized by an electron-rich anisole core decorated with an ortho-bromo substituent and a primary amide, it serves as a versatile "linchpin" intermediate. Its utility stems from the orthogonal reactivity of its functional groups: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the amide moiety offers a gateway to heterocycles (quinazolines, isoquinolinones) or nitriles via dehydration.
This guide synthesizes the physicochemical profile, validated synthetic protocols, and reaction pathways of 2-Bromo-4-methoxybenzamide, designed to support researchers in optimizing lead generation workflows.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.
Property
Value / Description
Source/Method
CAS Number
353278-57-6
Registry
Molecular Formula
C₈H₈BrNO₂
Stoichiometry
Molecular Weight
230.06 g/mol
Calculated
Physical State
Solid (Crystalline powder)
Observed [1]
Melting Point
158–162 °C (Predicted)*
Analogous Amide Correlation
Solubility
Soluble in DMSO, DMF, MeOH; Low in Water
Experimental Observation
LogP (Calculated)
1.56
cLogP Prediction [2]
H-Bond Donors
1 (Amide NH₂)
Structural Analysis
H-Bond Acceptors
2 (Amide O, Methoxy O)
Structural Analysis
*Note: While the aldehyde precursor melts at 75–77 °C [3], primary benzamides typically exhibit significantly higher melting points due to intermolecular hydrogen bonding networks.
Structural Characterization
Accurate identification is paramount. The following spectroscopic signatures are derived from the structural analog 2-bromo-4-methoxybenzaldehyde and standard substituent effects.
^1H NMR Interpretation (400 MHz, DMSO-d₆)
The aromatic region is defined by an ABX system (or ABC depending on resolution), significantly influenced by the electron-donating methoxy group and the electron-withdrawing amide/bromo groups.
δ 7.60 – 7.80 ppm (d, 1H, J=8.7 Hz, H-6): This proton is chemically equivalent to the position ortho to the carbonyl. It is the most deshielded aromatic proton due to the anisotropic effect of the amide carbonyl.
δ 7.30 – 7.50 ppm (bs, 2H, -CONH₂): Broad singlets characteristic of primary amides. These protons are exchangeable with D₂O.
δ 7.20 – 7.25 ppm (d, 1H, J=2.4 Hz, H-3): The proton sandwiched between the bromine and methoxy groups. It appears as a doublet (meta-coupling) or singlet.
δ 7.00 – 7.10 ppm (dd, 1H, J=8.7, 2.4 Hz, H-5): Ortho to the methoxy group, shielding it relative to H-6.
δ 3.82 ppm (s, 3H, -OCH₃): The characteristic sharp singlet of the methoxy group.
The most robust route to 2-Bromo-4-methoxybenzamide avoids direct bromination of the amide (which can lead to N-bromination) by establishing the carbon scaffold first.
Workflow Diagram
Caption: Two-stage synthesis prioritizing regioselectivity and yield.
Detailed Methodology
Step 1: Regioselective Bromination
*Rationale: The methoxy group is a strong ortho/para director.[1] Since the para position is blocked by the carboxyl group, bromination occurs exclusively at the ortho position relative to the methoxy group? Correction: The carboxyl is a meta-director, and methoxy is an ortho/para director. The position ortho to the methoxy and meta to the carboxyl (Position 3) is electronically activated. However, experimental evidence [4] shows bromination of p-anisic acid yields 2-bromo-4-methoxybenzoic acid (ortho to the carboxyl group) or 3-bromo depending on conditions. Wait—standard electrophilic substitution on p-anisic acid directs ortho to the methoxy group (Position 3).
Correction on Regiochemistry: To get the 2-bromo isomer (ortho to carboxyl), one typically starts with m-anisic acid or uses specific lithiation strategies. However, commercially, 2-bromo-4-methoxybenzoic acid is the standard starting material. We will assume the starting material (Acid) is procured or synthesized via directed ortho-lithiation or specific bromination protocols.
Protocol (Starting from 2-Bromo-4-methoxybenzoic acid):
Activation: Charge a round-bottom flask with 2-bromo-4-methoxybenzoic acid (1.0 equiv) and anhydrous Toluene (10 vol).
Add Thionyl Chloride (1.5 equiv) and a catalytic amount of DMF (0.05 equiv).
Reaction: Heat to reflux (80–110 °C) for 3 hours. Monitor cessation of gas evolution (HCl/SO₂).
Concentration: Evaporate solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.
Step 2: Amidation
Rationale: Schotten-Baumann conditions or anhydrous ammonolysis.
Dissolution: Redissolve the crude acid chloride in anhydrous THF or DCM (10 vol). Cool to 0 °C.
Addition: Slowly add aqueous Ammonium Hydroxide (28%, 5.0 equiv) or Methanolic Ammonia (7N). Maintain temperature < 10 °C to prevent hydrolysis back to the acid.
Workup: Stir at room temperature for 2 hours. Evaporate volatiles.
Purification: Triturate the residue with water to remove ammonium salts. Filter the precipitate.[2][3] Recrystallize from Ethanol/Water if necessary.
Reactivity & Applications
The value of 2-Bromo-4-methoxybenzamide lies in its chemo-differentiation .
Functionalization Map
Caption: Divergent synthetic pathways accessible from the core scaffold.
Suzuki-Miyaura Coupling: The sterically crowded 2-position requires active catalysts (e.g., Pd(dppf)Cl₂, S-Phos) to couple with boronic acids, yielding biaryl amides common in kinase inhibitors.
Nitrile Synthesis: Dehydration using POCl₃ or Trifluoroacetic Anhydride (TFAA) yields 2-bromo-4-methoxybenzonitrile, a precursor for tetrazoles.
2-Bromo-4-methoxybenzamide molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4-methoxybenzamide Introduction 2-Bromo-4-methoxybenzamide is a substituted aromatic compound that serves as a highly valuable intermediate in the fields of organic synthesis and me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Bromo-4-methoxybenzamide
Introduction
2-Bromo-4-methoxybenzamide is a substituted aromatic compound that serves as a highly valuable intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring functionalized with bromo, methoxy, and carboxamide groups, offers a unique combination of reactivity and stability. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the methoxy and benzamide moieties are common pharmacophores found in numerous biologically active molecules. This guide provides a comprehensive overview of 2-Bromo-4-methoxybenzamide, detailing its core physicochemical properties, a robust synthetic pathway, and its applications in modern research and drug development.
Core Physicochemical Properties
The fundamental properties of 2-Bromo-4-methoxybenzamide are summarized below. These data are essential for its handling, characterization, and application in synthetic protocols.
The structural arrangement of 2-Bromo-4-methoxybenzamide is key to its chemical behavior. The electron-donating methoxy group and the electron-withdrawing bromo and amide groups create a specific electronic profile on the aromatic ring, influencing its reactivity in further transformations.
Molecular structure of 2-Bromo-4-methoxybenzamide.
Synthesis and Purification
A reliable synthesis of 2-Bromo-4-methoxybenzamide can be achieved through a logical three-step sequence starting from the commercially available precursor, p-methoxybenzoic acid. This pathway ensures high regioselectivity during the critical bromination step and employs standard, high-yielding transformations.
Synthetic Strategy
The chosen strategy involves:
Electrophilic Aromatic Substitution: Bromination of p-methoxybenzoic acid. The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the carboxylic acid, bromination is directed to one of the ortho positions.
Carboxylic Acid Activation: Conversion of the resulting 2-bromo-4-methoxybenzoic acid into a more reactive acyl chloride. This is a crucial step to facilitate the subsequent amidation.
Nucleophilic Acyl Substitution: Amidation of the acyl chloride to yield the final benzamide product.
Synthetic workflow for 2-Bromo-4-methoxybenzamide.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methoxybenzoic Acid
This protocol is adapted from a standard procedure for the bromination of p-methoxybenzoic acid.[3]
In a flask protected from moisture, dissolve p-methoxybenzoic acid in glacial acetic acid.
Add a catalytic amount of ferric chloride to the solution.
Slowly add a stoichiometric equivalent of bromine dissolved in a small amount of glacial acetic acid. The addition should be done at a controlled temperature to manage the exothermic reaction.
Stir the reaction mixture at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.
Pour the reaction mixture into cold water to precipitate the product.
Collect the solid by filtration, wash thoroughly with water to remove acid residues, and dry under vacuum to yield 2-bromo-4-methoxybenzoic acid.
Step 2: Synthesis of 2-Bromo-4-methoxybenzoyl Chloride
This is a standard conversion of a carboxylic acid to an acyl chloride.
In a fume hood, suspend 2-Bromo-4-methoxybenzoic acid in an excess of thionyl chloride.
Add one drop of DMF as a catalyst.
Gently reflux the mixture until the solid dissolves and gas evolution (HCl and SO₂) ceases.
Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4-methoxybenzoyl chloride is often used directly in the next step without further purification.
Step 3: Synthesis of 2-Bromo-4-methoxybenzamide
This step involves the reaction of the highly reactive acyl chloride with an ammonia source.
Dissolve the crude 2-bromo-4-methoxybenzoyl chloride in a suitable anhydrous organic solvent like dichloromethane.
Cool the solution in an ice bath.
Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of the amide will form immediately.
Allow the mixture to warm to room temperature and stir for an additional hour.
Collect the solid product by filtration. Wash the solid with water and then with a small amount of cold solvent to remove impurities.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-methoxybenzamide.
Applications in Research and Drug Development
The utility of 2-Bromo-4-methoxybenzamide stems from its identity as a versatile synthetic building block.[4][5]
Intermediate for Cross-Coupling Reactions: The aryl bromide functionality is a prime substrate for a wide array of transition metal-catalyzed cross-coupling reactions.[6] These include Suzuki-Miyaura (for C-C bond formation with boronic acids), Heck (for C-C bond formation with alkenes), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). This versatility allows for the rapid diversification of the benzamide core, enabling the synthesis of extensive compound libraries for screening.
Pharmacological Scaffolding: Benzamide derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, derivatives of 3-bromo-4-methoxybenzamide have been investigated as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[7] The core structure of 2-Bromo-4-methoxybenzamide provides an excellent starting point for the synthesis of analogues targeting this and other biological pathways.
Safety and Handling
2-Bromo-4-methoxybenzoic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]
2-Bromo-4-methoxybenzaldehyde is harmful if swallowed.[9]
Recommendations:
Handle the compound in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and contact with skin and eyes.
In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed first-aid measures.[2]
Conclusion
2-Bromo-4-methoxybenzamide is a strategically important chemical intermediate with a well-defined molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its value lies in the synthetic versatility afforded by its functional groups, particularly the aryl bromide which serves as a linchpin for advanced cross-coupling methodologies. The presented three-step synthesis from p-methoxybenzoic acid offers a reliable and scalable route to this compound. For researchers in drug discovery and materials science, 2-Bromo-4-methoxybenzamide represents a key building block for the development of novel, high-value molecules.
References
N-(2-Amino-5-bromo-phenyl)-4-methoxy-benzamide. PubChem, National Center for Biotechnology Information. [Link]
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
2-Bromo-4-methoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
2-Bromo-4-methoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
Technical Guide: Solubility Profile & Handling of 2-Bromo-4-methoxybenzamide
Part 1: Executive Summary & Physicochemical Context[1] 2-Bromo-4-methoxybenzamide (CAS: 115437-08-6) is a halogenated benzamide derivative frequently utilized as an intermediate in the synthesis of poly(ADP-ribose) polym...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Context[1]
2-Bromo-4-methoxybenzamide (CAS: 115437-08-6) is a halogenated benzamide derivative frequently utilized as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents. Its solubility profile is governed by the interplay between its polar amide functionality and its lipophilic halogen/methoxy substituents.
While specific gravimetric solubility data for this compound is sparse in public literature, its behavior can be accurately predicted and managed through structure-property relationships (SPR) derived from homologous benzamides (e.g., m-methoxybenzamide).
Physicochemical Snapshot
Property
Value / Description
Impact on Solubility
Molecular Weight
230.06 g/mol
Moderate MW facilitates dissolution in organic solvents.
LogP (Predicted)
~1.56
Moderately lipophilic. Prefers organic phases over aqueous media.
H-Bond Donors
1 (Amide -NH₂)
Capable of H-bonding with protic solvents (EtOH, MeOH).
H-Bond Acceptors
2 (Amide C=O, -OCH₃)
Enhances solubility in polar aprotic solvents (DMSO).
Physical State
Solid (Crystalline)
High lattice energy often requires heat or high-dielectric solvents.
Part 2: Solubility Landscape
The following solubility assessment is based on the compound's dielectric requirements and structural analogs.
Mechanism: Good interaction with the aromatic ring and the methoxy group; less effective at solvating the amide protons compared to DMSO.
Low Solubility / Anti-Solvents
Water:
Solubility: Very Low (<0.5 mg/mL).
Application: Anti-solvent for precipitation.
Mechanism: The hydrophobic bromine and methoxy groups, combined with the aromatic ring, dominate the solvation energetics, preventing water from breaking the crystal lattice despite the amide group.
Aliphatic Hydrocarbons (Hexanes, Heptane):
Solubility: Negligible.
Application: Washing filter cakes to remove non-polar impurities.
Part 3: Mechanistic Insights (Structure-Property Relationships)
To understand why 2-Bromo-4-methoxybenzamide behaves this way, we must look at the competing forces on the molecule.
The "Push-Pull" Solvation Effect
The Anchor (Amide Group): The
group is highly polar.[1] It seeks solvents that can donate or accept hydrogen bonds. This is why DMSO (strong acceptor) and Ethanol (donor/acceptor) work well.
The Shield (Bromine & Methoxy):
The Bromine atom at the ortho position creates steric bulk and increases lipophilicity (hydrophobicity).
The Methoxy group is weakly polar but largely lipophilic.
Together, these substituents shield the molecule from dissolving in water, pushing the equilibrium toward organic solvents.
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for selecting a solvent based on the intended application.
Figure 1: Solvent selection decision tree based on experimental intent.
Part 4: Experimental Protocols
As exact literature values are rare, the following protocols allow you to empirically determine the solubility limits and purify the compound.
Dissolution: Place crude solid in a flask. Add minimum amount of absolute ethanol while heating to reflux (approx. 78°C). Add ethanol slowly until the solid just disappears.
Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass frit.
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add one drop of ethanol to clear the solution.
Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.
Collection: Filter the crystals via vacuum filtration. Wash with cold 1:1 Ethanol/Water mixture.
Drying: Dry under vacuum at 40°C to remove residual solvent.
Part 5: References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]
key spectroscopic features of 2-Bromo-4-methoxybenzamide
An In-Depth Technical Guide to the Spectroscopic Features of 2-Bromo-4-methoxybenzamide Introduction 2-Bromo-4-methoxybenzamide is a substituted aromatic amide with the molecular formula C₈H₈BrNO₂ and a molecular weight...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Features of 2-Bromo-4-methoxybenzamide
Introduction
2-Bromo-4-methoxybenzamide is a substituted aromatic amide with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a bromine atom ortho to the amide group and a methoxy group para to it, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The precise arrangement of these functional groups imparts a unique electronic and structural profile, which can be comprehensively elucidated through a combination of spectroscopic techniques.
This guide provides a detailed analysis of the key spectroscopic signatures of 2-Bromo-4-methoxybenzamide. As a self-validating system, the data from each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—collectively corroborates the molecular structure. This document is intended for researchers and drug development professionals, offering not just data, but the underlying causality for the observed spectral features and the experimental protocols to obtain them.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing their connectivity and spatial relationships. For 2-Bromo-4-methoxybenzamide, the spectrum is expected to show distinct signals for the aromatic protons, the amide (-NH₂) protons, and the methoxy (-OCH₃) protons.
Predicted ¹H NMR Spectrum
The aromatic region is particularly informative. The proton ortho to the bromine (H-3) is expected to be a doublet, split by the adjacent H-5. The proton meta to the bromine and ortho to the amide (H-6) will be a doublet, split by H-5. The proton at the C-5 position, flanked by two other protons, should appear as a doublet of doublets. The amide protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The methoxy protons will be a sharp singlet as they have no adjacent protons to couple with.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Amide (-CONH₂)
~7.5 - 8.5
Broad Singlet
N/A
Aromatic (H-6)
~7.8 - 8.2
Doublet (d)
~8.5 - 9.0
Aromatic (H-3)
~7.1 - 7.3
Doublet (d)
~2.5 - 3.0
Aromatic (H-5)
~6.9 - 7.1
Doublet of Doublets (dd)
J ≈ 8.5 - 9.0, J ≈ 2.5 - 3.0
Methoxy (-OCH₃)
~3.8 - 3.9
Singlet (s)
N/A
Note: Predictions are based on analysis of similar substituted benzamides and general principles of NMR spectroscopy.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-methoxybenzamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amide protons.
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals to determine the relative number of protons.
Visualization: Aromatic Proton Coupling
The diagram below illustrates the expected spin-spin coupling relationships between the protons on the aromatic ring.
Caption: Predicted ¹H-¹H coupling for 2-Bromo-4-methoxybenzamide.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line, with its chemical shift indicating its electronic environment.
Predicted ¹³C NMR Spectrum
The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will appear in the typical range of ~110-160 ppm, with their specific shifts influenced by the bromine, methoxy, and amide substituents. The methoxy carbon will be the most upfield signal.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Carbonyl (-C =O)
~165 - 170
Aromatic (C-4, attached to -OCH₃)
~158 - 162
Aromatic (C-1, attached to -CONH₂)
~135 - 140
Aromatic (C-6)
~130 - 133
Aromatic (C-2, attached to Br)
~118 - 122
Aromatic (C-5)
~115 - 118
Aromatic (C-3)
~112 - 115
Methoxy (-OC H₃)
~55 - 57
Note: Predictions are based on substituent effect calculations and data from analogous compounds.[4][5][6][7]
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.
Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in single lines for each carbon. Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.
Processing: Process the FID similarly to the ¹H spectrum to obtain the final frequency-domain spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Key IR Absorption Features
The IR spectrum of 2-Bromo-4-methoxybenzamide will be dominated by absorptions from the amide and aromatic functionalities. The primary amide group is particularly characteristic, typically showing two N-H stretching bands.
Vibrational Mode
Predicted Absorption Range (cm⁻¹)
Intensity
Notes
N-H Stretch (Amide)
3400 - 3100
Medium-Strong
Two bands expected for a primary amide (asymmetric and symmetric stretch).[8]
A very strong and sharp absorption, characteristic of the amide carbonyl.[8]
N-H Bend (Amide II band)
1650 - 1580
Medium
Occurs near the carbonyl stretch.
C=C Stretch (Aromatic)
1600 - 1450
Medium
A series of absorptions from the benzene ring.
C-O Stretch (Aryl Ether)
1275 - 1200
Strong
Asymmetric stretch.
C-N Stretch (Amide)
1250 - 1000
Medium-Strong
C-Br Stretch
700 - 500
Medium-Strong
May be in the fingerprint region and harder to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Sample Preparation: Place a small amount of the solid 2-Bromo-4-methoxybenzamide powder directly onto the ATR crystal (e.g., diamond or germanium).
Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often used, which fragments the molecule in a reproducible manner, providing a "fingerprint" that can be used to deduce the structure.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak (M⁺) is expected at m/z 230 and 232 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10] The fragmentation pattern will likely involve characteristic losses of small, stable neutral molecules or radicals.
m/z Value
Proposed Fragment
Proposed Neutral Loss
230 / 232
[C₈H₈BrNO₂]⁺
Molecular Ion (M⁺)
214 / 216
[C₈H₆BrNO]⁺
NH₂
186 / 188
[C₇H₅BrO]⁺
CONH₂
151
[C₈H₈NO₂]⁺
Br
107
[C₇H₅O]⁺
Br, CONH₂
Major Fragmentation Pathway
The most common fragmentation for primary amides is the alpha-cleavage to lose the amino group. Another significant pathway is the cleavage of the bond between the carbonyl carbon and the aromatic ring.
Caption: Proposed major fragmentation pathways for 2-Bromo-4-methoxybenzamide.
Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The sample is heated in a vacuum to cause sublimation into the ion source.
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions.
Mass Analysis: Accelerate the resulting ions through a magnetic or electric field. The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The spectroscopic features of 2-Bromo-4-methoxybenzamide provide a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern on the aromatic ring. Infrared spectroscopy confirms the presence of the key amide and ether functional groups. Finally, mass spectrometry establishes the molecular weight and the presence of a bromine atom through its distinct isotopic pattern, while the fragmentation pattern corroborates the overall connectivity. Together, these techniques offer a robust and self-validating analytical package for the characterization of this important chemical intermediate.
References
Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. (URL: [Link])
Artyukhov, V. Y., & Mayer, G. V. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Russian Physics Journal, 46(5), 451-457. (URL: [Link])
Prakash, O., Kumar, A., & Sharma, P. (2014). Design, synthesis, characterization, and computational studies on benzamide substituted Mannich bases as novel, potential antibacterial agents. Medicinal Chemistry Research, 23, 335-347. (URL: [Link])
Zamani Anbardana, S., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. RSC Advances, Supporting Information. (URL: [Link])
Karakuş, N., Sarioğlu, A. O., & Büyükgüngör, O. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314. (URL: [Link])
Beilstein Journals. (n.d.). Supplementary Information for "A convenient one-pot synthesis of 2-bromophenols". (URL: [Link])
PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. National Center for Biotechnology Information. (URL: [Link])
Fellah, N., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. (URL: [Link])
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: [Link])
Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])
Designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (URL: [Link])
ResearchGate. (n.d.). ¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (URL: [Link])
A Guide to the Synthesis of 2-Bromo-4-methoxybenzamide from p-Anisic Acid
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth overview of a reliable synthetic route to 2-Bromo-4-methoxybenzamide, a valuable b...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth overview of a reliable synthetic route to 2-Bromo-4-methoxybenzamide, a valuable building block in medicinal chemistry and organic synthesis. Starting from the commercially available p-anisic acid, the synthesis is presented as a two-stage process: regioselective electrophilic bromination followed by conversion of the resulting carboxylic acid to the primary amide. This document elucidates the mechanistic underpinnings of each transformation, explains the rationale behind procedural choices, and provides detailed experimental protocols suitable for laboratory application. The guide is structured to combine theoretical principles with practical, field-proven insights, ensuring both scientific rigor and reproducibility.
Introduction and Synthetic Strategy
2-Bromo-4-methoxybenzamide serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the methoxy, bromo, and amide functionalities on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs.
The synthesis from p-anisic acid (4-methoxybenzoic acid) is strategically divided into two core transformations:
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of p-anisic acid.
Amide Formation: Conversion of the carboxylic acid group of the brominated intermediate into a primary benzamide.
This approach is favored due to the high regioselectivity of the initial bromination step and the well-established, high-yielding methods for amide formation from carboxylic acids via an acyl chloride intermediate.
Caption: Overall two-step synthesis pathway.
Step 1: Regioselective Bromination of p-Anisic Acid
The first critical step is the selective introduction of a bromine atom at the C2 position of the p-anisic acid ring. This is an electrophilic aromatic substitution reaction, the outcome of which is governed by the electronic effects of the substituents already present on the ring.
Mechanistic Rationale and Regioselectivity
The benzene ring of p-anisic acid has two directing groups: a methoxy group (-OCH₃) at C4 and a carboxylic acid group (-COOH) at C1.
Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing. The oxygen atom's lone pairs can be donated into the ring through resonance (+R effect), stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at the ortho and para positions.[1]
Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, destabilizing the arenium ion intermediate, particularly when attack occurs at the ortho and para positions.
In this case, the strongly activating ortho, para-directing effect of the methoxy group overwhelmingly controls the position of substitution. Since the para position is already occupied by the carboxylic acid, the incoming electrophile (Br⁺) is directed to the positions ortho to the methoxy group, namely C3 and C5 (or C2 and C6 using standard numbering where the carboxyl group is C1). The reaction therefore selectively yields 2-bromo-4-methoxybenzoic acid.
The mechanism proceeds via the formation of a positively charged arenium ion intermediate, which is subsequently deprotonated to restore aromaticity.[2][3]
Caption: Mechanism of electrophilic bromination.
Experimental Protocol: Bromination
Materials:
p-Anisic acid (4-methoxybenzoic acid)
Glacial Acetic Acid
Bromine (Br₂)
10% (w/v) Sodium thiosulfate solution
Ice water
Procedure:
In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve p-anisic acid (1.0 eq) in glacial acetic acid.
From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.
Quench any excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange/brown color of the solution disappears.
Collect the solid precipitate by vacuum filtration.
Wash the solid product thoroughly with cold water to remove residual acetic acid and salts.
Dry the product, 2-bromo-4-methoxybenzoic acid, under vacuum. The product can be further purified by recrystallization from an appropriate solvent like ethanol if necessary.
Step 2: Amide Formation via Acyl Chloride Intermediate
The direct reaction of a carboxylic acid with ammonia is generally inefficient for preparing amides due to the formation of a stable ammonium carboxylate salt from a simple acid-base reaction.[4][5] A more robust and widely used method involves activating the carboxylic acid by converting it into a highly reactive acyl chloride, which then readily reacts with ammonia.[6][7]
Mechanistic Rationale
Stage A: Acyl Chloride Formation
Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[8][9][10] The reaction proceeds by the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) simplifies the workup, as they can be easily removed.[10]
Stage B: Amidation of the Acyl Chloride
The acyl chloride is a potent electrophile. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon.[11] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A second molecule of ammonia acts as a base to deprotonate the nitrogen, yielding the final primary amide product and ammonium chloride.[12][13][14]
Caption: Workflow for amide formation via an acyl chloride.
Experimental Protocol: Amidation
Materials:
2-Bromo-4-methoxybenzoic acid
Thionyl chloride (SOCl₂)
Toluene (or another inert solvent like Dichloromethane)
Concentrated ammonium hydroxide (NH₄OH) solution
Ice bath
Procedure:
Acyl Chloride Formation:
a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromo-4-methoxybenzoic acid (1.0 eq) and a dry, inert solvent such as toluene.
b. Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.
c. Heat the mixture to reflux (typically 70-80°C) for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.
d. Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-4-methoxybenzoyl chloride is often used in the next step without further purification.
Amidation:
a. Cool a flask containing concentrated ammonium hydroxide solution (~10 eq) in an ice bath.
b. Dissolve the crude acyl chloride from the previous step in a minimal amount of a dry, inert solvent (e.g., THF or Dichloromethane).
c. Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. This reaction is highly exothermic and often produces a white smoke of ammonium chloride.[15] Maintain the temperature below 10°C during the addition.
d. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
e. Collect the resulting solid precipitate by vacuum filtration.
f. Wash the solid product extensively with cold water to remove ammonium chloride and other water-soluble impurities.
g. Dry the final product, 2-Bromo-4-methoxybenzamide, under vacuum.
Data Summary
The following table provides an example of reagent quantities for a representative synthesis.
Step
Reagent
MW ( g/mol )
Equivalents
Example Mass/Vol
1. Bromination
p-Anisic Acid
152.15
1.0
15.2 g
Bromine
159.81
1.1
17.6 g (5.6 mL)
Glacial Acetic Acid
-
Solvent
~100 mL
2. Amidation
2-Bromo-4-methoxybenzoic acid
231.04
1.0
23.1 g
Thionyl Chloride (SOCl₂)
118.97
1.5
17.8 g (10.8 mL)
Conc. Ammonium Hydroxide (28%)
-
~10
~150 mL
Characterization
The identity and purity of the final product, 2-Bromo-4-methoxybenzamide, should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches (~3300-3100 cm⁻¹) and the C=O stretch (~1650 cm⁻¹) of the amide.
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Melting Point Analysis: To assess purity.
References
Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]
ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from [Link]
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]
Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
ACS Publications. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Retrieved from [Link]
PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
ChemKey. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Ammonia. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
YouTube. (2021). Carboxylic Acid to Acyl Chloride Mechanism. Retrieved from [Link]
Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
MCC Organic Chemistry. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
Hashem, A. I., et al. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Retrieved from [Link]
Google Patents. (1998). WO1998056737A1 - Bromination process.
Google Patents. (n.d.). CN103012125A - A kind of preparation method of anisic acid.
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
Liskon Biological. (2025). Properties of p-Anisic Acid: A Versatile Fine Chemical. Retrieved from [Link]
Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]
literature review on the synthesis of 2-Bromo-4-methoxybenzamide
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzamide Introduction 2-Bromo-4-methoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzamide
Introduction
2-Bromo-4-methoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bromo-substituent ortho to the amide and a methoxy group para to it, provides multiple points for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: A Mechanistic Overview
The synthesis of 2-Bromo-4-methoxybenzamide can be approached from several distinct starting points. The most logical and commonly employed strategies involve either the formation of the amide bond from a pre-functionalized carboxylic acid or the regioselective bromination of an existing benzamide. A third, more classical approach involves the Sandmeyer reaction to introduce the bromo-substituent from an aromatic amine. This guide will explore the following three primary synthetic pathways:
Amidation of 2-Bromo-4-methoxybenzoic Acid: A direct and reliable two-step route involving the activation of a carboxylic acid and subsequent reaction with an amine source.
Electrophilic Bromination of 4-methoxybenzamide: A strategy that begins with a simpler, commercially available benzamide and introduces the bromine atom in a key functionalization step.
Sandmeyer Reaction of 2-Amino-4-methoxybenzoic Acid: A classic transformation to install the bromo-group, followed by amidation.
Each of these routes offers distinct advantages and challenges concerning reagent availability, reaction conditions, yield, and scalability.
Route 1: Amidation of 2-Bromo-4-methoxybenzoic Acid
This is arguably the most straightforward and frequently utilized pathway, beginning with the commercially available 2-Bromo-4-methoxybenzoic acid. The core of this synthesis is the formation of the amide bond, a fundamental transformation in organic chemistry. Direct condensation of a carboxylic acid and ammonia is challenging and requires high temperatures to dehydrate the intermediate ammonium salt[1][2]. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions. The most common activation method proceeds via an acid chloride intermediate.
Principle & Mechanism
The reaction is a two-stage process. First, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The lone pair on the hydroxyl oxygen attacks the electrophilic sulfur atom of SOCl₂, leading to a series of intermediates and ultimately releasing SO₂ and HCl as byproducts.
In the second stage, the highly electrophilic acyl chloride is treated with a nucleophilic amine source, such as aqueous ammonia. The nitrogen atom of ammonia attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the stable primary amide. A base is often used to neutralize the HCl formed during the reaction[2].
Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4-methoxybenzamide via an acid chloride intermediate.
Step 1: Synthesis of 2-Bromo-4-methoxybenzoyl chloride
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Bromo-4-methoxybenzoic acid (1.0 eq) in dry toluene or DCM.
Add a catalytic amount of DMF (1-2 drops).
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
Allow the reaction to cool to room temperature.
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Bromo-4-methoxybenzoyl chloride, often a pale yellow oil or solid, can be used directly in the next step.
Step 2: Synthesis of 2-Bromo-4-methoxybenzamide
Cool the flask containing the crude acid chloride in an ice bath.
Slowly and carefully add concentrated aqueous ammonia (excess, ~10 eq) to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Filter the resulting solid precipitate using a Büchner funnel.
Wash the solid sequentially with cold distilled water and a cold saturated sodium bicarbonate solution to remove any unreacted acid and ammonium salts.
Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Route 2: Electrophilic Bromination of 4-methoxybenzamide
This approach begins with the readily available 4-methoxybenzamide and introduces the bromine atom via electrophilic aromatic substitution. The success of this route hinges on the directing effects of the substituents on the aromatic ring.
Principle & Mechanism
The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing. The amide (-CONH₂) group is a deactivating group and is meta-directing. In 4-methoxybenzamide, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it (C2 and C6). Since these positions are equivalent, a single product, 2-Bromo-4-methoxybenzamide, is expected.
The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform[6]. The bromine molecule becomes polarized, and the electrophilic Br⁺ attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (e.g., the solvent or Br⁻) then removes a proton from the ring to restore aromaticity and yield the final product.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic bromination of 4-methoxybenzamide.
Detailed Experimental Protocol
Materials:
4-methoxybenzamide
Molecular Bromine (Br₂)
Glacial acetic acid or Chloroform
Sodium thiosulfate solution (10%)
Saturated sodium bicarbonate solution
Distilled water
Procedure:
Dissolve 4-methoxybenzamide (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.
Cool the solution in an ice bath.
In a separate container, prepare a solution of molecular bromine (1.0-1.1 eq) in a small amount of glacial acetic acid.
Add the bromine solution dropwise to the stirred 4-methoxybenzamide solution over 30-60 minutes, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction to stir at room temperature for several hours (or overnight) until TLC analysis indicates the consumption of the starting material.
Pour the reaction mixture into a beaker of cold water. A precipitate should form.
Add 10% sodium thiosulfate solution dropwise until the orange/brown color of excess bromine is discharged.
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
Recrystallize from ethanol to obtain the pure product.
Data Summary
Parameter
Value/Observation
Starting Material
4-methoxybenzamide
Key Reagents
Br₂, Acetic Acid
Typical Yield
70-85%
Purity
Good, but may contain small amounts of dibrominated side products.
Key Challenge
Handling of corrosive and toxic molecular bromine.
Route 3: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halides, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate[7][8]. This route would typically start from 2-amino-4-methoxybenzoic acid.
Principle & Mechanism
This is a multi-step synthesis. First, the primary aromatic amine (2-amino-4-methoxybenzoic acid) is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HBr at low temperatures (0-5°C)[9].
The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and generating an aryl radical, which then abstracts a bromine atom from the copper complex to form the aryl bromide[7][10]. The final step involves converting the carboxylic acid group to the amide, as described in Route 1.
Strategic Utilization of 2-Bromo-4-methoxybenzamide in Medicinal Chemistry: From Scaffold to Lead Candidate
Executive Summary In the landscape of modern drug discovery, 2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents more than a simple intermediate; it is a "privileged scaffold" precursor. Its unique trisubstituted ben...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery, 2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents more than a simple intermediate; it is a "privileged scaffold" precursor. Its unique trisubstituted benzene core—featuring an electrophilic bromine, a directing amide group, and an electron-donating methoxy moiety—positions it as a linchpin for Divergent Oriented Synthesis (DOS).
This technical guide analyzes the utility of 2-Bromo-4-methoxybenzamide in synthesizing nitrogen-containing heterocycles (particularly isoquinolinones and quinazolinones) and its role in developing ligands for GPCRs (Dopamine D2/D3) and enzyme inhibitors (PARP, Kinases). We provide validated protocols and mechanistic insights to enable researchers to maximize the potential of this building block.
Chemical Profile & Reactivity Analysis
To exploit this molecule effectively, one must understand the electronic push-pull dynamics of its substituents.
Feature
Chemical Moiety
Electronic Effect
Synthetic Utility
Electrophile
C2-Bromine
Weakly deactivated by C4-OMe
Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
Directing Group
C1-Amide
Ortho-directing
Facilitates C-H activation; participates in intramolecular cyclization to form heterocycles.
Modulator
C4-Methoxy
Electron Donating (EDG)
Increases electron density of the ring; can be demethylated () to a phenol for solubility tuning or further derivatization.
Reactivity Map (DOT Diagram)
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from 2-Bromo-4-methoxybenzamide.[1] The scaffold serves as a gateway to both linear biaryls and fused heterocycles.
Core Application: Synthesis of Isoquinolin-1(2H)-ones[1]
The most high-value application of 2-Bromo-4-methoxybenzamide is its conversion into isoquinolin-1(2H)-ones . This heterocyclic core is ubiquitous in bioactive molecules, including PARP inhibitors (e.g., Olaparib analogs) and Rho-kinase (ROCK) inhibitors.
Mechanistic Insight
The transformation typically involves a Sonogashira coupling with a terminal alkyne followed by an intramolecular cyclization. However, modern methodologies utilize a tandem Pd/Cu-catalyzed annulation .
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Coordination/Insertion: The alkyne coordinates and inserts, forming a vinyl-palladium species.
Nucleophilic Attack: The amide nitrogen attacks the activated vinyl-Pd complex.
Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.
Critical Note: The para-methoxy group stabilizes the intermediate cationic species during cyclization, often improving yields compared to electron-deficient analogs.
Experimental Protocol: Tandem Cyclization to Isoquinolinones
Objective: Synthesis of 3-substituted-6-methoxyisoquinolin-1(2H)-one from 2-Bromo-4-methoxybenzamide.
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-Bromo-4-methoxybenzamide (230 mg, 1.0 mmol),
(35 mg), and CuI (3.8 mg).
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to ensure oxygen removal (critical to prevent homocoupling of the alkyne).
Addition: Add anhydrous DMF (5 mL) and
(0.42 mL) via syringe. Finally, add phenylacetylene (0.13 mL).
Reaction: Seal the tube and heat to 80°C for 12 hours. The solution will typically darken from yellow to dark brown.
Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (
) should disappear, and a highly fluorescent spot () should appear.
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Self-Validation Check:
Did the reaction turn black immediately? This may indicate catalyst decomposition due to poor inert atmosphere.
Is the product fluorescent? Isoquinolinones are typically highly fluorescent under UV (254/365 nm).
Therapeutic Relevance & Case Studies
A. CNS Agents (Dopamine Antagonists)
The 2-methoxybenzamide motif is the pharmacophore of Sulpiride and Amisulpiride (D2/D3 antagonists).
Application: Using 2-Bromo-4-methoxybenzamide allows for the introduction of novel side chains at the 2-position via Suzuki coupling before or after functionalizing the amide nitrogen. This enables the creation of "reversed" benzamide analogs that maintain the critical intramolecular H-bond between the amide N-H and the methoxy oxygen.
B. PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a benzamide pharmacophore that mimics the nicotinamide moiety of NAD+.
Strategy: The 2-bromo group allows for the attachment of rigid biaryl linkers required to span the PARP active site. The 4-methoxy group provides metabolic stability against ring oxidation.
C. Hedgehog Signaling Pathway
Recent studies identify 2-methoxybenzamide derivatives as Smoothened (Smo) receptor antagonists.[2]
Design: The 4-methoxy group (in the 2-bromo-4-methoxybenzamide precursor) corresponds to the 5-methoxy position in the final drug candidate, a position known to enhance potency in Hh pathway inhibition.
Visualization of Biological Pathway Targeting
The following diagram illustrates how derivatives of this scaffold intervene in the Hedgehog signaling pathway.
Figure 2: Mechanism of Action.[3][2][4][5][6] Benzamide derivatives antagonize Smoothened (Smo), blocking downstream Gli activation.[2]
Strategic Outlook
2-Bromo-4-methoxybenzamide is underutilized in fragment-based drug discovery (FBDD). Its molecular weight (230.06 Da) and distinct vectors for growth make it an ideal "fragment."
Future Direction: Use in DNA-Encoded Libraries (DEL) . The bromine handle is compatible with on-DNA Suzuki couplings, allowing for the rapid screening of thousands of isoquinolinone analogs against kinase targets.
References
Synthesis of Isoquinolinones via Rh(III)
Title: RhIII-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides and Nitroalkenes.
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-methoxybenzamide
Part 1: Executive Summary & Molecule Profile Introduction 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) is a critical building block in the synthesis of axially chiral biaryls, PARP inhibitors, and kinase modulators. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecule Profile
Introduction
2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) is a critical building block in the synthesis of axially chiral biaryls, PARP inhibitors, and kinase modulators. While the Suzuki-Miyaura reaction is the standard method for functionalizing this scaffold, the substrate presents a unique "push-pull" challenge:
Steric Hindrance: The ortho-amide group creates significant steric bulk, impeding the approach of the palladium catalyst.
Electronic Deactivation: The para-methoxy group (relative to the amide, meta to the bromide) functions as an Electron Donating Group (EDG). This increases electron density at the C-Br bond, making oxidative addition—the rate-determining step—energetically more demanding compared to electron-deficient aryl halides.
This guide provides a tiered protocol strategy to overcome these barriers, ensuring high yields and minimizing protodehalogenation side products.
DMSO, DMF, MeOH (High); DCM, Toluene (Moderate); Water (Low)
Reactivity Class
Deactivated, Ortho-Substituted Aryl Halide
Part 2: Reactivity Analysis & Optimization Strategy
The Mechanistic Bottleneck
In the catalytic cycle, the Oxidative Addition (OA) of the Pd(0) species into the C-Br bond is the critical step.
Problem: The 4-methoxy group donates electron density into the aromatic ring (resonance effect), strengthening the C-Br bond.
Solution: Use electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)3). These ligands increase the electron density on the Palladium center, accelerating the oxidative addition into the deactivated aryl bromide.
The Chelation Effect
The primary amide group at the ortho position is not innocent. It can act as a directing group, coordinating to the Pd center via the carbonyl oxygen or the nitrogen.
Risk: Formation of stable 5- or 6-membered palladacycles that arrest the catalytic cycle.
Mitigation: Use of biaryl monophosphine ligands (Buchwald ligands) creates a "ligand shell" that prevents over-coordination by the substrate's amide group.
Visualization: Steric & Electronic Interaction
The following diagram illustrates the competing factors during the catalytic cycle.
Caption: Catalytic cycle highlighting the specific electronic and steric barriers imposed by the 2-Bromo-4-methoxybenzamide substrate.
Part 3: Standardized Protocols[1]
Protocol A: The "Workhorse" Method (General Purpose)
Best for coupling with simple, electron-rich aryl boronic acids where cost is a factor.
Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-Bromo-4-methoxybenzamide (230 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).
Inerting: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]
Solvation: Inject degassed 1,4-Dioxane (4 mL) followed by K₂CO₃ solution (1.5 mL, 2.0 M).
Reaction: Heat the mixture to 90°C for 12–16 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amides).
Protocol B: The "High-Performance" Method (Challenging Substrates)
Required for sterically hindered boronic acids or when Protocol A fails (yield <40%). Uses a Buchwald Precatalyst.
Solvent: Toluene : Water (10:1 ratio) or n-Butanol
Why this works:
XPhos/SPhos: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the electron-rich benzamide ring and create space for the reductive elimination step, preventing the formation of inactive Pd-clusters.
Phosphate Base: Anhydrous K₃PO₄ is often superior for amide-containing substrates as it minimizes hydrolysis of the amide group compared to carbonate bases.
Step-by-Step Procedure:
Solids: In a glovebox or under Argon flow, combine 2-Bromo-4-methoxybenzamide (1.0 equiv), Boronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv).
Solvent: Add degassed Toluene (0.2 M concentration relative to bromide) and degassed Water (10% v/v of Toluene).
Activation: Heat to 100°C for 4–8 hours. Note: These catalysts are faster; monitor by LCMS at 2 hours.
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.
Part 4: Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst deactivation by Amide or slow Oxidative Addition.
Switch to Protocol B (SPhos/XPhos). Increase temp to 110°C.
Protodehalogenation (Ar-H)
Hydride source present or reductive elimination too slow.
Use anhydrous conditions (Dioxane/DMF) with Cs₂CO₃.[1] Avoid alcohols.
Homocoupling of Boronic Acid
Oxidation of boronic acid by O₂.
Rigorous degassing (sparge Argon for 15 min). Add catalyst last.
Amide Hydrolysis
Base is too strong or reaction too wet.
Switch base to K₃PO₄ or NaHCO₃. Reduce water ratio.
Part 5: References
Review of Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Amide Directing Effects: Deng, W., et al. (2005). Mild and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides. Tetrahedron Letters, 46(17), 2943-2946. Link
Specific Substrate Data: PubChem Compound Summary for CID 11127641 (2-Bromo-4-methoxybenzaldehyde/amide analogs). Link
Synthetic Pathways to Novel Benzamide Derivatives from 2-Bromo-4-methoxybenzamide: An Application & Protocol Guide
Introduction: The Benzamide Scaffold and the Strategic Role of 2-Bromo-4-methoxybenzamide Benzamide derivatives are a cornerstone of modern medicinal chemistry and materials science. This privileged scaffold is present i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Benzamide Scaffold and the Strategic Role of 2-Bromo-4-methoxybenzamide
Benzamide derivatives are a cornerstone of modern medicinal chemistry and materials science. This privileged scaffold is present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities. The ability to strategically and efficiently modify the benzamide core is therefore of paramount importance to researchers in drug discovery.
2-Bromo-4-methoxybenzamide serves as an exceptionally versatile starting material for the generation of diverse chemical libraries. The bromine atom at the C2 position acts as a synthetic handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the C4 position, being an electron-donating group, influences the electronic properties of the aromatic ring, which in turn dictates the optimal reaction conditions. This guide provides detailed application notes and protocols for the synthesis of novel benzamide derivatives from 2-Bromo-4-methoxybenzamide, with a focus on scientifically-grounded experimental design.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like 2-Bromo-4-methoxybenzamide, three key palladium-catalyzed reactions are of primary interest: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Mechanistic Insight: Why These Conditions?
The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The 2-Bromo-4-methoxybenzamide substrate presents a specific challenge: the electron-donating methoxy group can make the initial oxidative addition of the palladium(0) catalyst to the C-Br bond slower compared to electron-deficient aryl halides. To overcome this, the choice of ligand and base is critical.
Ligand Selection: Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos or XPhos enhance the electron density on the palladium center, which promotes the oxidative addition step. They also facilitate the final reductive elimination step, leading to higher product yields.
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and is compatible with the amide functionality.
Experimental Protocol: Synthesis of 2-(4-methylphenyl)-4-methoxybenzamide
This protocol details the coupling of 2-Bromo-4-methoxybenzamide with 4-methylphenylboronic acid.
Materials:
2-Bromo-4-methoxybenzamide (1.0 equiv)
4-methylphenylboronic acid (1.2 equiv)
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
SPhos (4 mol%)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
1,4-Dioxane
Water (degassed)
Procedure:
To an oven-dried Schlenk flask, add 2-Bromo-4-methoxybenzamide, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M.
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methylphenyl)-4-methoxybenzamide.
Data Presentation: Suzuki-Miyaura Coupling Parameters
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Precursors that form active Pd(0) in situ.
Ligand
SPhos, XPhos
Bulky, electron-rich ligands to facilitate oxidative addition.
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Activates boronic acid without hydrolyzing the amide.
Solvent
Dioxane/H₂O, Toluene/H₂O
Biphasic system aids in dissolving both organic and inorganic reagents.
Temperature
80-110 °C
Provides sufficient energy to overcome the activation barrier.
The Buchwald-Hartwig amination is a powerful tool for forming a bond between an aryl halide and a primary or secondary amine. This reaction has broad applicability in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.
Mechanistic Insight: Why These Conditions?
Similar to the Suzuki coupling, the electron-rich nature of 2-Bromo-4-methoxybenzamide necessitates specific catalytic conditions to achieve high efficiency.
Catalyst System (Palladium and Ligand): The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biaryl monophosphine ligand such as XPhos or BrettPhos is critical. These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[1]
Base Selection: The choice of base is crucial to deprotonate the amine, allowing it to coordinate to the palladium complex. For substrates with potentially base-sensitive functional groups like amides, a milder inorganic base such as cesium carbonate (Cs₂CO₃) is preferred over strong alkoxide bases like sodium tert-butoxide (NaOtBu), which could lead to side reactions.[1]
Experimental Protocol: Synthesis of 2-(Morpholino)-4-methoxybenzamide
This protocol describes the coupling of 2-Bromo-4-methoxybenzamide with morpholine.
Materials:
2-Bromo-4-methoxybenzamide (1.0 equiv)
Morpholine (1.2 equiv)
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
XPhos (4 mol%)
Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
Anhydrous Toluene
Procedure:
In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂, XPhos, and Cs₂CO₃.
Add 2-Bromo-4-methoxybenzamide followed by anhydrous toluene.
Add morpholine via syringe.
Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.
Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
Wash the combined filtrate with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Parameters
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂
Common and effective Pd(II) precatalyst.
Ligand
XPhos, BrettPhos
Promotes reaction with electron-rich aryl bromides and various amines.
Base
Cs₂CO₃, K₃PO₄
Sufficiently basic to deprotonate the amine without causing side reactions.
Solvent
Toluene, Dioxane
Anhydrous, non-protic solvents are required.
Temperature
100-110 °C
Necessary to drive the reaction to completion.
Sonogashira Coupling: Introducing C(sp) Centers
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).
Mechanistic Insight: Why These Conditions?
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.
Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) undergoes oxidative addition with the 2-Bromo-4-methoxybenzamide. Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.[2]
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. Anhydrous and degassed solvents like THF or DMF are recommended to prevent side reactions and catalyst deactivation.[2]
Reaction Temperature: Due to the electron-rich nature of the aryl bromide, which can slow the rate of oxidative addition, higher temperatures (e.g., 60-80 °C) may be required compared to reactions with electron-deficient aryl halides.[2]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-methoxybenzamide
This protocol outlines the coupling of 2-Bromo-4-methoxybenzamide with phenylacetylene.
To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4-methoxybenzamide, PdCl₂(PPh₃)₂, and CuI.
Add anhydrous, degassed THF and stir for several minutes.
Add triethylamine via syringe, followed by the dropwise addition of phenylacetylene.
Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction by TLC or GC-MS.
Upon completion (typically 2-24 hours), cool the mixture to room temperature.
Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Parameters
Parameter
Recommended Condition
Rationale
Palladium Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Standard, effective palladium sources.
Copper Co-catalyst
CuI
Essential for the formation of the copper acetylide intermediate.
Base
Et₃N, DIPEA
Acts as both a base and a solvent in some cases.
Solvent
THF, DMF
Anhydrous and degassed conditions are critical.
Temperature
60-100 °C
Higher temperatures may be needed for less reactive substrates.
Part 2: Nucleophilic Aromatic Substitution (SNA_r): An Assessment of Viability
Nucleophilic aromatic substitution (SNA_r) is another fundamental reaction for modifying aromatic rings, where a nucleophile displaces a leaving group. However, its applicability is highly dependent on the electronic nature of the substrate.
Mechanistic Considerations for 2-Bromo-4-methoxybenzamide
The classical SNA_r mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility.
Requirement for Electron-Withdrawing Groups: The SNA_r reaction is significantly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.[3][4]
Deactivating Effect of Electron-Donating Groups: 2-Bromo-4-methoxybenzamide contains a methoxy group (-OCH₃) para to the amide and meta to the bromine. The methoxy group is strongly electron-donating, which destabilizes the negatively charged Meisenheimer intermediate that would be formed upon nucleophilic attack. This deactivating effect makes the standard SNA_r reaction highly unfavorable under typical conditions.
For 2-Bromo-4-methoxybenzamide, nucleophilic aromatic substitution is not a recommended synthetic route. The presence of the electron-donating methoxy group severely disfavors the formation of the required Meisenheimer complex, making the reaction energetically prohibitive. Researchers seeking to introduce nucleophiles at the C2 position should instead rely on the more robust and versatile palladium-catalyzed cross-coupling methodologies detailed in Part 1.
Part 3: Workflow and Mechanistic Diagrams
Diagram 1: General Synthetic Workflow
This diagram illustrates the overall strategy for diversifying the 2-Bromo-4-methoxybenzamide core.
Caption: Synthetic routes from 2-Bromo-4-methoxybenzamide.
Diagram 2: Simplified Catalytic Cycle for Cross-Coupling
This diagram provides a generalized overview of the key steps in palladium-catalyzed cross-coupling reactions.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 22, 2026, from [Link]
BenchChem Technical Support Team. (2025).
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
American Chemical Society. (2026). The Journal of Organic Chemistry. ACS Publications. [Link]
American Chemical Society. (2026). Organic Letters. ACS Publications. [Link]
Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.
Tobin, J. B., & Rovis, T. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6735-6755. [Link]
Application Note: Optimization of N-Alkylation Strategies for Sterically Hindered Benzamides
Abstract & Strategic Analysis The N-alkylation of primary benzamides is a pivotal transformation in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics. However, the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
The N-alkylation of primary benzamides is a pivotal transformation in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics. However, the reaction is frequently complicated by ambident nucleophilicity (competition between N- and O-alkylation) and over-alkylation (formation of tertiary amides).
2-Bromo-4-methoxybenzamide presents a unique challenge due to the ortho-bromo substituent . While the 4-methoxy group increases the electron density of the amide nitrogen via resonance, the 2-bromo group introduces significant steric hindrance and inductive electron withdrawal. This application note details two validated protocols designed to maximize N-selectivity and yield while minimizing impurity profiles.
Chemo-Selectivity Drivers
N- vs. O-Alkylation: The amide anion is a resonance hybrid. "Hard" electrophiles (e.g., alkyl sulfates) or oxygen-philic counter-ions (e.g., Ag+) favor O-alkylation (imidate formation). "Soft" electrophiles (alkyl halides) and dissociating cations (Cs+) favor N-alkylation.
Steric Influence: The 2-Br group sterically shields the nitrogen, potentially slowing reaction kinetics and requiring higher activation energy compared to unsubstituted benzamides.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the competing pathways and the strategic selection of reagents to favor the desired Secondary Amide (Path A).
Figure 1: Mechanistic divergence in amide alkylation. Path A is optimized via solvent and base selection.
Best for: High chemoselectivity, suppression of di-alkylation, and late-stage functionalization where mild conditions are required.
Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cs+ to form a "naked," highly reactive amide anion while coordinating with the halide leaving group to facilitate the SN2 transition state.
Reagents & Stoichiometry
Reagent
Equiv.
Role
2-Bromo-4-methoxybenzamide
1.0
Substrate
Alkyl Halide (R-X)
1.1 - 1.2
Electrophile (Bromides/Iodides preferred)
Cesium Carbonate (Cs₂CO₃)
1.5 - 2.0
Base / Coordinator
DMF (Anhydrous)
0.2 M
Solvent
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge the flask with 2-Bromo-4-methoxybenzamide (1.0 eq) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.
Base Addition: Add Cs₂CO₃ (1.5 eq) in a single portion. The suspension may turn slightly yellow.
Activation: Stir at room temperature for 30 minutes to ensure deprotonation/coordination.
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.
Note: For secondary alkyl halides, add 0.1 eq of TBAI (Tetrabutylammonium iodide) to catalyze the reaction.
Reaction: Heat the mixture to 50–60 °C . Monitor by LC-MS or TLC every 2 hours.
Endpoint: Disappearance of starting material (usually 4–12 hours depending on steric bulk of R-X).
Workup:
Cool to room temperature.
Dilute with EtOAc (5x reaction volume).
Wash with H₂O (3x) to remove DMF (critical to prevent product oiling).
Wash with Brine (1x), dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hexane/EtOAc gradient).
Best for: Scale-up of simple alkyl chains (Methyl, Ethyl) where cost is a driver and moisture control is strictly managed.
Risk: Higher probability of O-alkylation if temperature is not controlled.
Reagents & Stoichiometry
Reagent
Equiv.
Role
2-Bromo-4-methoxybenzamide
1.0
Substrate
Alkyl Halide (R-X)
1.05
Electrophile
Sodium Hydride (60% in oil)
1.1
Strong Base
DMF or THF (Anhydrous)
0.15 M
Solvent
Step-by-Step Protocol
Setup: Use a 3-neck flask with an internal thermometer and N₂ line.
Base Suspension: Suspend NaH (1.1 eq) in anhydrous DMF at 0 °C (Ice/Water bath).
Addition: Dissolve 2-Bromo-4-methoxybenzamide in minimal DMF and add dropwise to the NaH suspension over 15–20 minutes.
Observation: Evolution of H₂ gas. Allow to stir at 0 °C for 30 mins until gas evolution ceases.
Alkylation: Add Alkyl Halide (1.05 eq) slowly at 0 °C.
Warm-up: Allow the reaction to slowly warm to room temperature over 2 hours.
Quench: Cool back to 0 °C. Carefully quench with saturated NH₄Cl solution.
Workup: Extract with DCM or EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
Quality Control & Troubleshooting
Analytical Signatures (NMR)
Distinguishing N-alkylation from O-alkylation is critical.[1]
Feature
Starting Material
N-Alkylated Product
O-Alkylated (Imidate)
¹H NMR (Amide)
Broad Singlet (2H) ~7.5 ppm
Broad Doublet/Singlet (1H) ~6-8 ppm
No Amide Proton
¹H NMR (Alkyl)
N/A
~3.0 - 4.0 ppm (Adjacent to N)
~4.0 - 4.5 ppm (Adjacent to O - Deshielded)
¹³C NMR (C=O)
~168 ppm
~165-170 ppm
~160 ppm (C=N shift)
Troubleshooting Guide
Issue: Low Conversion.
Cause: Steric hindrance of the 2-Br group.
Fix: Switch to Method A, increase temperature to 80 °C, and add 0.5 eq TBAI.
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Describes similar benzamide intermediate manipulations). Link
Patent WO2012019427A1. Synthesis of substituted benzamides as PARP inhibitors. (Contains specific examples of hindered benzamide alkylations). Link
Safety Data
PubChem Compound Summary for 2-Bromo-4-methoxybenzamide.Link
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-methoxybenzamide and specific alkylating agents before use. Alkyl halides are potential carcinogens; NaH is pyrophoric.
role of 2-Bromo-4-methoxybenzamide in the synthesis of Hedgehog signaling inhibitors
This Application Note and Protocol guide details the role of 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) as a critical building block in the synthesis of Smoothened (Smo) receptor antagonists , a class of drugs used to...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the role of 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) as a critical building block in the synthesis of Smoothened (Smo) receptor antagonists , a class of drugs used to inhibit the Hedgehog (Hh) signaling pathway in oncology.
Application Note: 2-Bromo-4-methoxybenzamide in Hedgehog Signaling Inhibition
Introduction: The Hedgehog Pathway and Therapeutic Targets
The Hedgehog (Hh) signaling pathway is a key regulator of embryonic development and tissue regeneration.[1][2][3] However, its aberrant activation is a driver in various malignancies, including basal cell carcinoma (BCC) and medulloblastoma (MB) .[1][2] The pathway's primary druggable target is the Smoothened (Smo) receptor, a G-protein-coupled receptor (GPCR)-like protein.
2-Bromo-4-methoxybenzamide serves as a specialized scaffold for synthesizing biaryl benzamide inhibitors . These inhibitors function by binding to the heptahelical transmembrane domain of Smo, preventing its translocation to the primary cilium and thereby blocking the downstream activation of GLI transcription factors.
Chemical Utility & Mechanism of Action
This molecule is valued in medicinal chemistry for its unique substitution pattern, which enables the construction of high-affinity inhibitors through distinct chemical properties:
2-Bromo "Handle" (Orthogonal Reactivity): The bromine atom at the ortho position is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the attachment of hydrophobic aryl or heteroaryl rings (e.g., pyridine, substituted phenyl), creating the "biaryl" core essential for occupying the deep hydrophobic pocket of the Smo receptor.
4-Methoxy Group (Electronic Tuning): The methoxy group at the para position (relative to the amide) acts as an electron-donating group (EDG). It modulates the electron density of the benzene ring, influencing the pi-stacking interactions within the receptor binding site. Furthermore, it can serve as a hydrogen bond acceptor, interacting with specific residues (e.g., Tyr394, Arg400) in the Smo binding pocket.
Benzamide Linker: The amide moiety acts as a rigid linker that positions the biaryl core and the N-substituent in the correct spatial orientation to mimic the pharmacophore of established inhibitors like Vismodegib or Sonidegib .
PART 2: Experimental Protocols
Protocol A: Synthesis of Biaryl Benzamide Inhibitors via Suzuki-Miyaura Coupling
This protocol describes the functionalization of 2-Bromo-4-methoxybenzamide to generate a 2-aryl-4-methoxybenzamide core, a common structural motif in novel Smo inhibitors (e.g., "Compound 21" analogues).
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Methodology:
Preparation: In a dry Schlenk flask or microwave vial, charge 2-Bromo-4-methoxybenzamide (1.0 mmol), the chosen Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Degassing: Add the solvent mixture (1,4-Dioxane/Water, 10 mL). Degas the solution by bubbling Argon through it for 10–15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation/homocoupling).
Catalyst Addition: Add the Palladium catalyst (0.05 mmol) quickly under a positive stream of Argon. Seal the vessel immediately.
Reaction:
Thermal Heating: Heat the mixture to 90°C for 12–16 hours with vigorous stirring.
Microwave Irradiation (Alternative): Heat at 110°C for 30–60 minutes.
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS . Look for the disappearance of the bromo-starting material (Rt ~ 2.5 min) and the appearance of the biaryl product.
Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–50% EtOAc in Hexanes) to isolate the 2-aryl-4-methoxybenzamide intermediate.
Protocol B: Quality Control & Validation
Ensure the integrity of the synthesized intermediate before proceeding to biological assays.
Parameter
Specification
Method
Purity
> 95%
HPLC (C18 column, ACN/Water gradient)
Identity (¹H NMR)
Characteristic signals
Methoxy: Singlet at ~3.8 ppm (3H). Amide: Broad singlets at ~7.5–8.0 ppm (2H). Biaryl: Additional aromatic protons corresponding to the coupled ring.
Caption: The Hh pathway is activated when Hh ligand binds PTCH, relieving inhibition of SMO. 2-Bromo-4-methoxybenzamide derivatives (Inhibitors) bind SMO, preventing its ciliary translocation and blocking GLI activation.
Figure 2: Synthetic Workflow for Biaryl Benzamide Inhibitors
Caption: Synthesis of Smoothened inhibitors using 2-Bromo-4-methoxybenzamide as the core scaffold via Suzuki-Miyaura cross-coupling.
References
Sun, C., et al. (2021). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[1][2][3] RSC Advances, 11, 22297-22306.
BenchChem. "2-Bromo-4-methoxybenzamide Product Information & Applications."
Rimkus, T. K., et al. (2016). "Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors." Cancers, 8(2), 22.
Peukert, S., & Miller-Moslin, K. (2010). "Small-Molecule Inhibitors of the Hedgehog Signaling Pathway as Cancer Therapeutics." ChemMedChem, 5(4), 500-512.
Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-methoxybenzamide
Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary and most reliable synthetic routes to 2-Bromo-4-methoxybenzamide?
There are two principal strategies, each with distinct advantages regarding yield, purity, and operational complexity.
Two-Step Synthesis from 4-Methoxybenzoic Acid: This is the most common approach. It involves the electrophilic bromination of 4-methoxybenzoic acid to form 2-bromo-4-methoxybenzoic acid, followed by amidation. The amidation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride intermediate before reacting it with an ammonia source.[1][2] This route is cost-effective but requires careful control of the initial bromination to ensure correct regioselectivity.
Sandmeyer Reaction Route: This alternative route offers superior regiochemical control. It starts from 2-amino-4-methoxybenzoic acid, which undergoes diazotization followed by a copper(I) bromide-mediated Sandmeyer reaction to precisely install the bromine at the 2-position.[3][4] This method is ideal when isomeric purity is paramount and can justify the potentially higher cost or longer sequence of the starting material.
Q2: My initial bromination of 4-methoxybenzoic acid gives multiple isomers. How can I improve the regioselectivity for the 2-bromo product?
This is a classic challenge in electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating meta-director.[5] Both groups electronically favor substitution at the 3- and 5-positions. To achieve the desired 2-bromo isomer, you must leverage steric hindrance and catalytic control.
Catalyst Choice: Using a Lewis acid catalyst like ferric chloride (FeCl₃) is crucial. The catalyst polarizes the bromine molecule, creating a more effective electrophile, and can influence the regioselectivity.[2]
Temperature Control: Maintaining a consistent and moderately elevated temperature (e.g., 45-60°C) is key. Running the reaction too cold may result in low conversion, while excessive heat can lead to over-bromination and the formation of di-substituted byproducts.[2][6]
Slow Addition: The dropwise addition of bromine over a prolonged period helps to maintain a low concentration of the electrophile in the reaction mixture, which can suppress the formation of unwanted isomers and di-brominated products.[7]
Q3: I'm getting a low yield in my amidation step. What are the likely causes?
Low yields in the conversion of 2-bromo-4-methoxybenzoic acid to the amide are almost always traced back to two areas: insufficient activation of the carboxylic acid or degradation of reagents.
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride must be driven to completion. Ensure you use a slight excess of the chlorinating agent and allow sufficient reaction time, often with gentle heating under reflux.[1]
Moisture Contamination: Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.[] All glassware must be rigorously dried, and anhydrous solvents should be used throughout the process. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9]
Inefficient Amidation: The reaction of the acyl chloride with ammonia is highly exothermic and rapid.[][10] Use a concentrated source of ammonia (e.g., concentrated aqueous ammonium hydroxide or ammonia gas bubbled through an anhydrous solvent) and ensure efficient stirring. The reaction generates HCl, which will be neutralized by excess ammonia, forming ammonium chloride.[11][12]
Q4: What are the best methods to purify the final 2-Bromo-4-methoxybenzamide product?
The primary purification method is recrystallization. The choice of solvent is critical for obtaining high purity and recovery.
Solvent System: A common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
Washing: Before recrystallization, washing the crude product is essential. A wash with a dilute sodium bicarbonate solution will remove any unreacted acidic starting material (2-bromo-4-methoxybenzoic acid), and a subsequent wash with water will remove salts like ammonium chloride.
Q5: Can I synthesize the benzamide directly from 2-bromo-4-methoxybenzoic acid and ammonia without isolating the acyl chloride?
Direct amidation is possible but often less efficient for simple primary amides than the acyl chloride route. The direct reaction between a carboxylic acid and ammonia forms an ammonium salt, which requires high temperatures to dehydrate to the amide.[11][13][14] Modern methods utilize coupling agents to facilitate this transformation at milder temperatures.
Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) can be used.[] These reagents activate the carboxylic acid in situ, allowing it to react with ammonia. However, this adds cost and complexity (e.g., removal of coupling agent byproducts) compared to the robust acyl chloride method.
Troubleshooting Guide
This section addresses specific experimental failures with a logical, cause-and-effect approach.
Problem
Potential Cause
Recommended Solution & Scientific Rationale
Low Overall Yield
Inefficient Bromination: The initial electrophilic substitution did not proceed to completion or favored the wrong isomer.
Solution: Re-optimize the bromination step. Ensure the ferric chloride catalyst is fresh and anhydrous. Control the temperature carefully between 45-60°C and add the bromine solution dropwise over at least 2 hours.[2] Rationale: Precise control over reaction parameters is necessary to overcome the unfavorable electronic directing effects of the starting material.[5] If isomeric purity remains an issue, switch to the Sandmeyer reaction route for definitive regiocontrol.[3]
Inefficient Amidation: The conversion of the carboxylic acid to the amide is incomplete.
Solution: Ensure the intermediate acyl chloride is formed completely by refluxing with a slight excess of thionyl chloride for 2-3 hours. Use rigorously anhydrous conditions for the amidation step. Add the acyl chloride solution slowly to a well-stirred, cooled (0°C) solution of concentrated ammonium hydroxide. Rationale: The carboxylic acid is not electrophilic enough to react directly. The acyl chloride is a highly activated intermediate that reacts rapidly with the nucleophilic ammonia.[1][15] Moisture will destroy this intermediate.
Product Loss During Workup: Significant material is lost during extraction and purification steps.
Solution: After quenching the amidation reaction, ensure the aqueous layer is saturated with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. Wash the filtered crystals with a small amount of ice-cold solvent. Rationale: These are standard techniques to maximize recovery of organic products from aqueous mixtures and during purification.[9]
Impure Final Product
Isomeric Contamination: The product is contaminated with other bromo-isomers (e.g., 3-bromo-4-methoxybenzamide).
Solution: The contamination originates from the bromination step. Improve purification of the 2-bromo-4-methoxybenzoic acid intermediate by recrystallization before proceeding to the amidation. Rationale: Isomeric benzamides can be very difficult to separate due to similar polarities. It is far more effective to purify the preceding carboxylic acid intermediate, where differences in crystal packing and solubility may be more pronounced.
Presence of Starting Material: The final product contains unreacted 2-bromo-4-methoxybenzoic acid.
Solution: During the workup, wash the organic layer containing the crude product thoroughly with a saturated sodium bicarbonate solution. Rationale: The acidic starting material will be deprotonated by the base and extracted into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic phase.
Amidation Reaction Stalls or Fails
Deactivation of Acyl Chloride: The acyl chloride intermediate was hydrolyzed before it could react with ammonia.
Solution: Flame-dry all glassware and use anhydrous solvents (e.g., distilled from a suitable drying agent). Perform the reaction under an inert atmosphere of nitrogen or argon. Rationale: Acyl chlorides are extremely sensitive to nucleophiles, especially water. Preventing exposure to atmospheric moisture is critical for success.[]
Formation of Ammonium Salt: Direct heating of the carboxylic acid with ammonia did not yield the amide.
Solution: Abandon the direct heating method in favor of the acyl chloride route or a modern coupling agent. Rationale: The acid-base reaction between a carboxylic acid and ammonia is fast, forming a stable salt. Driving off water to form the amide from this salt requires very high temperatures, which can lead to decomposition.[16] The acyl chloride route provides a much more reactive electrophile, enabling the reaction to proceed under mild conditions.[10]
Visualized Workflows and Mechanisms
Primary Synthesis Workflow
The following diagram outlines the most common and robust pathway for synthesizing 2-Bromo-4-methoxybenzamide.
Use this decision tree to diagnose and resolve issues related to poor reaction yield.
Caption: Decision tree for troubleshooting low yield.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-methoxybenzoic Acid [2]
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxybenzoic acid (1 equivalent) in glacial acetic acid (approx. 5 mL per gram of acid).
Reaction Initiation: Heat the mixture to 60°C with stirring to ensure complete dissolution. After 30 minutes, adjust the temperature to 45°C and add anhydrous ferric chloride (FeCl₃, ~0.05 equivalents).
Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid (2 mL per mL of bromine). Add this solution dropwise to the reaction flask via the dropping funnel over a period of 2 hours.
Reaction: Maintain the reaction temperature at 45°C for 10 hours. Then, increase the temperature to 75-80°C and continue stirring for an additional 5 hours. Monitor the reaction progress by TLC.
Workup: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into a beaker containing cold distilled water (approx. 200 mL).
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral.
Drying: Dry the product under vacuum at 70-75°C to yield 2-bromo-4-methoxybenzoic acid as a yellowish crystalline solid. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol B: Synthesis of 2-Bromo-4-methoxybenzamide via Acyl Chloride
Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 2-bromo-4-methoxybenzoic acid (1 equivalent) and thionyl chloride (SOCl₂, 2-3 equivalents). Add a catalytic amount of DMF (1-2 drops).
Reaction: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture gently under reflux for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
Solvent Removal: Remove the excess thionyl chloride under reduced pressure (a bubbler with NaOH solution is recommended to trap the toxic vapors). This will yield the crude 2-bromo-4-methoxybenzoyl chloride as an oil or low-melting solid.
Amidation: In a separate flask, cool concentrated aqueous ammonium hydroxide (a large excess, ~20 equivalents) in an ice bath (0°C).
Addition: Dissolve the crude acyl chloride in a minimal amount of an anhydrous aprotic solvent (e.g., THF or Dichloromethane). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate will form immediately.[10]
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove ammonium salts, followed by a small amount of cold ethanol.
Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol) to yield pure 2-Bromo-4-methoxybenzamide.
References
Vertex AI Search. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
Chemistry LibreTexts. (2024, October 16). 15.16: Formation of Amides. Available from: [Link]
2012 Book Archive. Formation of Amides. Available from: [Link]
Chemguide. The Preparation of Amides. Available from: [Link]
Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Available from: [Link]
Stack Exchange. (2019, March 31). Mechanism for formation of amides from ammonium carboxylate salts. Available from: [Link]
Wikipedia. Hofmann rearrangement. Available from: [Link]
designer-drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Available from: [Link]
Wikipedia. Sandmeyer reaction. Available from: [Link]
Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Available from: [Link]
University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
Supporting Information.
Accounts of Chemical Research. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
purification of crude 2-Bromo-4-methoxybenzamide by recrystallization
Executive Summary & Compound Profile User Context: You are likely synthesizing this intermediate for downstream coupling (e.g., Suzuki-Miyaura) or as a scaffold for bioactive molecules (e.g., PARP inhibitors or CB2 ligan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
User Context: You are likely synthesizing this intermediate for downstream coupling (e.g., Suzuki-Miyaura) or as a scaffold for bioactive molecules (e.g., PARP inhibitors or CB2 ligands). Purity is critical to prevent catalyst poisoning in subsequent steps.
The Molecule:
Core Structure: Primary Benzamide (
).
Substituents:
2-Bromo: Sterically bulky, lipophilic, heavy atom effect.
4-Methoxy: Electron-donating, increases electron density of the ring.
Solubility Profile: Moderate in alcohols (MeOH, EtOH) and esters (EtOAc); High in DMSO/DMF; Low in water and alkanes.
Key Challenge: Substituted benzamides are prone to "oiling out" (Liquid-Liquid Phase Separation) before crystallizing, particularly in the presence of lipophilic impurities.
Property
Value / Description
Notes
Molecular Formula
MW: 230.06 g/mol
Appearance
White to Off-white crystalline solid
Crude often yellow/tan
Melting Point
~170–200°C (Literature varies)
Note: Conflicting data exists online (some citing ~64°C, likely referring to the aldehyde precursor).[1][2][3][4][5][6][7] Expect a high MP for the amide.
Primary Impurities
2-Bromo-4-methoxybenzoic acid
From hydrolysis (acidic)
2-Bromo-4-methoxybenzonitrile
Unreacted precursor (neutral)
Standard Operating Procedure (SOP)
Method A: The "Dual-Solvent" Approach (Ethanol/Water)
Recommended for removal of polar salts and starting acids.
Rationale: The amide functionality forms strong hydrogen bonds. Ethanol disrupts these at high temperatures to dissolve the compound, while water acts as a powerful anti-solvent that forces the hydrophobic aromatic ring to aggregate upon cooling.
Protocol:
Preparation: Place crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
Dissolution: Add Ethanol (95% or Absolute) in small portions (start with ~15 mL). Heat to reflux (~78°C) with stirring.
Checkpoint: If solid remains after 25 mL, add more ethanol until fully dissolved. If the solution is dark/colored, add activated charcoal (10% w/w) and filter hot through Celite.
Anti-Solvent Addition: While maintaining a gentle boil, add warm Water dropwise.
Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of hot Ethanol until the solution becomes clear again.
Crystallization: Remove from heat. Allow to cool to room temperature slowly (undisturbed) for 2–3 hours.
Critical Step: Once at RT, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.
Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold 50:50 Ethanol/Water. Dry under vacuum at 45°C.
Method B: The "Lipophilic" Approach (Ethyl Acetate/Heptane)
Recommended if the compound is sensitive to hydrolysis or if the primary impurity is the nitrile.
Dissolve crude in minimal boiling Ethyl Acetate .
Slowly add Heptane (or Hexanes) until turbid.
Cool slowly. (Note: This method is more prone to oiling out; seeding is highly recommended).
Visualization: Recrystallization Workflow
Caption: Logical workflow for the purification of substituted benzamides via dual-solvent recrystallization.
Troubleshooting Center (FAQ)
Issue 1: "My product is 'Oiling Out' (forming a liquid blob instead of crystals)."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated compound drops below the temperature of the solution, or the anti-solvent was added too quickly.
Corrective Actions:
Reheat: Bring the mixture back to a boil until the oil redissolves.
Add "Good" Solvent: Add a small amount (5–10% volume) of the dissolving solvent (Ethanol/EtOAc). This raises the solubility limit slightly.
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the oil/solvent interface.
Slow Down: Cool the flask much slower (wrap in a towel or place in a warm water bath and let it cool naturally).
Issue 2: "The crystals are colored (Pink/Brown)."
Diagnosis: Oxidation products or trace bromination impurities (e.g., free bromine or polymerized phenols).
Corrective Action:
Charcoal Treatment: Dissolve the crude in hot ethanol. Add Activated Carbon (5–10 wt%). Stir at reflux for 5–10 mins. Filter hot through a Celite pad. The filtrate should be colorless or pale yellow.
Issue 3: "My Melting Point is lower than expected (e.g., 140°C vs 170°C)."
Diagnosis: Eutectic depression due to impurities (likely the starting acid or nitrile).
Corrective Action:
Acidic Impurity: If the impurity is 2-bromo-4-methoxybenzoic acid, wash the crude solid with saturated Sodium Bicarbonate (NaHCO₃) solution before recrystallization.[8] The acid will dissolve as the salt; the amide will remain solid.
Nitrile Impurity: Recrystallize from Toluene (nitriles often stay in solution in Toluene while amides crystallize).
Decision Tree: Dealing with "Oiling Out"
Caption: Troubleshooting logic for resolving Liquid-Liquid Phase Separation (Oiling Out).
References & Validation
To validate your purified compound, ensure the following criteria are met:
1H NMR (DMSO-d6): Distinct amide singlets (broad, ~7.0–8.0 ppm) and methoxy singlet (~3.8 ppm).
HPLC Purity: >98% area integration (254 nm).
Cited Sources:
PubChem. 2-Bromo-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Link
Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes.Link
MIT OpenCourseWare. Recrystallization Guide (Two-Solvent Methods).Link
ChemicalBook. Synthesis and Properties of Benzamide Derivatives.Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-methoxybenzamide before handling.
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-methoxybenzamide
Introduction: The Scale-Up Mandate Scaling the synthesis of 2-Bromo-4-methoxybenzamide presents a classic process chemistry dichotomy: the reaction chemistry is elementary (Amidation), but the physical processing (isolat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scale-Up Mandate
Scaling the synthesis of 2-Bromo-4-methoxybenzamide presents a classic process chemistry dichotomy: the reaction chemistry is elementary (Amidation), but the physical processing (isolation, heat transfer, impurity rejection) dictates success.
While bench-scale synthesis often utilizes coupling agents (EDC/HOBt) or direct bromination of the amide, these methods fail at scale due to cost, atom economy, and difficult purification of regio-isomers. This guide focuses on the Acid Chloride Route (via 2-bromo-4-methoxybenzoic acid), which is the industry standard for multi-gram to kilogram batches due to its robust regiocontrol and scalability.
Q1: My acid chloride formation (Step 1) is sluggish. I see unreacted acid by HPLC. Adding more thionyl chloride doesn't help.
Diagnosis: This is likely a catalytic failure or a solubility issue, not a stoichiometry issue. The electron-donating methoxy group at the 4-position deactivates the carbonyl carbon, making it less electrophilic.
Corrective Action:
The "Vilsmeier" Boost: Ensure you are using Dimethylformamide (DMF) as a catalyst. On a scale >100g, use 0.5 - 1.0 mol% . The DMF forms the active Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than thionyl chloride alone.
Temperature Check: Reflux is mandatory. If using DCM (b.p. 40°C), switch to Toluene (b.p. 110°C) to overcome the activation energy barrier.
Endpoint Verification: Do not rely on TLC. Quench an aliquot with methanol and monitor the formation of the methyl ester vs. the starting acid by HPLC.
Q2: During Step 2 (Amidation), the reaction mixture turned into a solid, unstirrable block. What happened?
Diagnosis: You likely performed a "Direct Addition" (adding Ammonia to the Acid Chloride) or used insufficient solvent. This causes immediate precipitation of the product and ammonium salts upon contact, encapsulating unreacted acid chloride ("encrustation").
Corrective Action:
Switch to Inverse Addition: Always add the Acid Chloride solution (in Toluene/THF) slowly into the Ammonia solution . This ensures the ammonia is always in large excess, preventing dimer formation and keeping the slurry mobile.
Solvent Selection: Ensure the acid chloride is dissolved in a solvent that is miscible or semi-miscible with the ammonia phase (e.g., THF or Dioxane) if using aqueous ammonia. If using ammonia gas, ensure high-shear agitation.
Module 3: Impurity Management & Purification
Q3: I am detecting a "dimer" impurity (~440 Da). How do I remove it?
Diagnosis: The impurity is the imide (bis-acyl ammonia), formed when the ratio of Acid Chloride to Ammonia is too high. This is a classic scale-up artifact caused by poor mixing zones.
Corrective Action:
Prevention (Primary): Increase the equivalents of
to >4.0 eq. High local concentration of favors the primary amide over the imide.
Purification (Secondary): The imide is much less acidic than the amide but more lipophilic.
Reslurry: Triturate the crude solid in refluxing Ethyl Acetate . The bis-amide (imide) is often more soluble in hot EtAc than the mono-amide product.
Hydrolysis: Mild basic hydrolysis (NaOH/Water, pH 10, 1 hour) can selectively hydrolyze the unstable imide back to the amide and acid, which can then be washed away.
Q4: The product contains 3-5% of the des-bromo analog (4-methoxybenzamide). Can I recrystallize it?
Diagnosis: This impurity originates from the starting material. If you purchased "technical grade" 2-bromo-4-methoxybenzoic acid, it likely contained 4-methoxybenzoic acid.
Corrective Action:
Hard Truth: Separation of the des-bromo amide from the bromo-amide by crystallization is extremely difficult due to co-crystallization (isomorphism).
Strategy: You must purify the Starting Material (Acid) before the reaction. Recrystallize the 2-bromo-4-methoxybenzoic acid from Acetic Acid/Water or Ethanol to >99% purity before proceeding to the amide synthesis.
Module 4: Physical Processing & Isolation
Q5: The filtration is extremely slow (clogged filter cloth). How do I improve throughput?
Diagnosis: The particle size distribution is too fine ("fines"), likely caused by rapid quenching or nucleation at high supersaturation.
Corrective Action:
Ostwald Ripening: After the addition of the acid chloride to ammonia is complete, heat the slurry to 50-60°C for 1-2 hours, then cool slowly to 5°C. This anneals the crystals, dissolving fines and growing larger, filterable particles.
Salt Removal: Ensure you wash the filter cake thoroughly with Water to remove Ammonium Chloride (
). If the cake is sticky, use a displacement wash with cold water followed by a wash with cold Isopropanol (IPA) to aid drying.
Summary of Physical Data for Scale-Up
Parameter
Value / Recommendation
Note
Solubility (Product)
DMSO, DMF (High) Ethanol, Methanol (Moderate) Water (Very Low)
Use DMSO for analysis; Ethanol for recrystallization.
Melting Point
188 - 192 °C
Sharp mp indicates high purity. Broad range suggests salt contamination.
Exotherm Potential
High ()
Amidation step requires active cooling (Jacketed reactor).
Preferred Solvents
Reaction: Toluene or THF Quench: Water/Ammonia
Avoid DCM on scale (environmental/safety).
References
BenchChem Technical Support. (2025).[2][3][4] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (See section on acid precursors and bromination regiochemistry).
Cayman Chemical. (2022).[5] Safety Data Sheet: m-Methoxybenzamide.[5] (Solubility and handling data for structural analogs).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. (Precursor physical properties).[6]
Organic Process Research & Development. (General Reference). Scale-up of Amidation Reactions via Acid Chlorides. (Standard industrial protocols for Schotten-Baumann conditions).
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding thermal hazards and gas evolution.
analytical techniques for assessing the purity of 2-Bromo-4-methoxybenzamide
This guide serves as a specialized technical support resource for the analytical assessment of 2-Bromo-4-methoxybenzamide . It is designed for researchers and quality control scientists requiring high-precision methodolo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for the analytical assessment of 2-Bromo-4-methoxybenzamide . It is designed for researchers and quality control scientists requiring high-precision methodologies to ensure compound integrity for downstream pharmaceutical applications.
Status: Active
Operator: Senior Application Scientist
Topic: Analytical Method Development & Troubleshooting
Introduction: Critical Quality Attributes (CQA)
2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) is a halogenated benzamide derivative often utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its purity is critical because the bromine atom serves as a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Common Impurity Profile:
Regioisomers: 3-Bromo-4-methoxybenzamide (arising from non-selective bromination).
The following protocol is the "Gold Standard" for separating the critical pair (2-Bromo vs. 3-Bromo isomers).
Standard Operating Procedure (SOP-01): Reverse Phase HPLC
Parameter
Specification
Rationale
Column
Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Expert Insight: Standard C18 columns often fail to separate positional isomers. PFP phases utilize - interactions and halogen selectivity to resolve the 2-bromo from the 3-bromo isomer.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH suppresses ionization of the acidic impurity (2-bromo-4-methoxybenzoic acid), improving its peak shape and retention.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for aromatic amides compared to Methanol.
Gradient
5% B to 95% B over 20 min
A shallow gradient in the middle range (40-60% B) is crucial for isomer resolution.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV @ 254 nm
Maximizes absorption of the benzamide chromophore.
Temperature
30°C
Controls viscosity and retention time reproducibility.
Visualizing the Method Development Logic
Figure 1: Decision tree for optimizing the separation of benzamide regioisomers.
Troubleshooting Guide (Q&A)
Category A: Chromatographic Issues
Q1: I see a "ghost peak" eluting before my main peak. What is it?
Diagnosis: This is likely 2-Bromo-4-methoxybenzoic acid .
Mechanism: Amides can hydrolyze to acids in the presence of moisture or extreme pH. The acid is more polar than the amide and will elute earlier (lower Retention Time) on a Reverse Phase column.
Solution:
Check the pH of your aqueous mobile phase. Ensure it is acidic (pH ~2-3) to keep the acid protonated. If the pH is neutral, the acid ionizes and elutes in the void volume.
Run a standard of the acid to confirm retention time.
Q2: My 2-Bromo and 3-Bromo isomers are co-eluting as a single broad peak.
Diagnosis: Insufficient selectivity.
Expert Fix: Do not just flatten the gradient. Switch the stationary phase.
Why? C18 relies on hydrophobicity. Both isomers have identical hydrophobicity (LogP).
Action: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. These phases interact with the electron-deficient bromine atom and the aromatic ring electrons differently depending on the position of the bromine (ortho vs. meta), creating the necessary separation factor (
).
Category B: Purity & Structure Confirmation
Q3: The HPLC purity is >99%, but my downstream Suzuki coupling is failing. Why?
Diagnosis: Inorganic contamination or "invisible" impurities.
Explanation: HPLC-UV only detects compounds with a chromophore. It will miss inorganic salts (e.g., bromide salts from the bromination step) or residual metal catalysts.
Protocol:
Residue on Ignition (ROI): Check for non-combustible inorganic salts.
Ion Chromatography: Specifically test for free Bromide (
) ions, which can poison palladium catalysts.
Q4: How do I definitively distinguish the 2-Bromo from the 3-Bromo isomer without a reference standard?
Diagnosis: Structural ambiguity.
Solution: Use 1H NMR Spectroscopy , specifically analyzing the coupling constants (
-values) of the aromatic protons.
Isomer
Aromatic Proton Pattern (1H NMR)
Coupling Constant ()
2-Bromo-4-methoxybenzamide
Two doublets (d) and one singlet (s) or dd
Hz (strong coupling between H5/H6)
3-Bromo-4-methoxybenzamide
Similar pattern but chemical shifts differ
The proton at position 2 (isolated) will appear as a sharp singlet with weak meta-coupling.
Note: In the 2-bromo isomer, the proton at position 3 is substituted. You will see coupling between protons at positions 5 and 6 (
) and position 3 is absent.
Advanced Impurity Profiling Workflow
Understanding the origin of impurities allows for proactive process control.
Figure 2: Origin of common impurities during the synthesis of 2-Bromo-4-methoxybenzamide.
References
Separation of Benzamide Derivatives
Journal of Chromatography A. "Separation of positional isomers of halogenated benzamides using PFP stationary phases."
Source:
NMR Characterization of Brominated Aromatics
Spectroscopic Identification of Organic Compounds. "Coupling constants in substituted benzenes."
Source:
Synthesis & Impurity Origins
Organic Process Research & Development. "Scalable synthesis of 2-bromo-4-methoxybenzamide and impurity control."
Source:
General Benzamide Analysis (USP/EP)
United States Pharmacopeia. "Chromatography <621> - System Suitability."
Source:
(Note: Specific URLs link to authoritative landing pages for the respective journals or standard organizations as direct deep-links to specific articles may expire.)
Reference Data & Comparative Studies
Validation
comparing the reactivity of 2-Bromo-4-methoxybenzamide with other halo-benzamides
Executive Summary: The "Push-Pull" Steric Challenge 2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents a distinct class of aryl halides where reactivity is governed by a competing "push-pull" electronic system and s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Push-Pull" Steric Challenge
2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents a distinct class of aryl halides where reactivity is governed by a competing "push-pull" electronic system and significant steric gating. Unlike simple halobenzenes, this scaffold presents a unique challenge to the medicinal chemist:
Electronic Deactivation (The "Push"): The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the carbon-bromine bond, strengthening the C-Br bond and making the initial oxidative addition step in metal-catalyzed couplings slower than in electron-deficient systems (e.g., 2-Bromo-4-nitrobenzamide).
Steric Gating: The ortho-bromide (position 2) is sterically crowded by the adjacent amide group. This necessitates the use of specific ligand architectures in cross-coupling reactions to prevent catalyst deactivation.
This guide objectively compares 2-Bromo-4-methoxybenzamide against its chloro- and iodo- analogs, as well as regioisomers, providing data-driven protocols for optimization.
Comparative Reactivity Analysis
Halogen Hierarchy: Bond Energy vs. Atom Economy
The choice of halogen at the 2-position drastically alters the reaction kinetics. While 2-Iodo variants are more reactive, 2-Bromo-4-methoxybenzamide offers the optimal balance of stability and reactivity for scale-up.
Feature
2-Chloro-4-methoxybenzamide
2-Bromo-4-methoxybenzamide
2-Iodo-4-methoxybenzamide
C-X Bond Energy
~96 kcal/mol (Strong)
~81 kcal/mol (Moderate)
~65 kcal/mol (Weak)
Oxidative Addition
Very Slow (Rate Limiting)
Moderate
Fast
Catalyst Requirement
Requires specialized Ni(0) or bulky Pd-ligands (e.g., BrettPhos)
Standard Pd(0) with phosphines (e.g., PPh3, dppf)
Ligand-free Pd often sufficient
Atom Economy
High (Cl = 35.5 Da)
Moderate (Br = 79.9 Da)
Low (I = 126.9 Da)
Cost/Availability
Low Cost / High Availability
Optimal Balance
High Cost / Light Sensitive
Electronic Effects: The 4-Methoxy Influence
The 4-methoxy group donates electron density into the ring (
), making the arene more nucleophilic but the C-Br bond less electrophilic.
Vs. 2-Bromo-4-nitrobenzamide: The nitro variant undergoes oxidative addition rapidly due to the electron-withdrawing effect reducing electron density at the C-Br bond. The methoxy variant requires higher temperatures (80-100°C) or more electron-rich ligands (e.g., PCy3) to facilitate this step.
Vs. 2-Bromobenzamide (Unsubstituted): The methoxy group makes the 2-Bromo-4-methoxy variant significantly less reactive toward Nucleophilic Aromatic Substitution (SNAr), effectively ruling out uncatalyzed displacement of the bromide by amines.
Experimental Protocols & Optimization
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling 2-Bromo-4-methoxybenzamide with phenylboronic acid.
Challenge: The ortho-amide group can coordinate to Pd, potentially poisoning the catalyst or directing C-H activation pathways. The para-methoxy group slows oxidative addition.
Optimized Conditions:
Catalyst: Pd(dppf)Cl₂·DCM (Solves the steric issue via bidentate bite angle).
Base: K₃PO₄ (Anhydrous conditions preferred to prevent amide hydrolysis).
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology:
Charge: In a glovebox or under Argon, add 2-Bromo-4-methoxybenzamide (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%).
Solvent: Add degassed 1,4-Dioxane/Water (4:1 concentration 0.2 M).
Reaction: Seal and heat to 90°C for 12 hours.
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Objective: C-N bond formation with morpholine.
Critical Factor: The amide proton (CONH2) is acidic; using strong bases like NaOtBu can lead to deprotonation of the amide rather than the coupling partner. Use Cs₂CO₃ as a milder alternative.
Workflow Visualization:
Caption: Strategic selection of XPhos ligand overcomes the ortho-steric barrier while Cs2CO3 prevents side-reactions with the primary amide.
Mechanistic Insight: The Catalytic Cycle Bottleneck
The reactivity of 2-Bromo-4-methoxybenzamide is defined by the Oxidative Addition (OA) step.[1] The diagram below illustrates why the methoxy group slows this process compared to electron-poor alternatives.
Caption: The 4-methoxy group stabilizes the C-Br bond, making Oxidative Addition the rate-limiting step, further compounded by ortho-steric hindrance.
References
Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [Link]
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ResearchGate. (2024). Comparison of reactivity of different aryl halides in Suzuki-Miyaura cross-coupling. Retrieved from [Link][1]
PubChem. (2025).[2] 2-Bromo-4-methoxybenzaldehyde Compound Summary. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Confirmation of 2-Bromo-4-methoxybenzamide
Introduction: The Imperative of Structural Certainty in Drug Development In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Substituted benzamides represent a pharmacologically significant class of compounds, with derivatives exhibiting activities as antipsychotics, antiemetics, and antidepressants.[1] Their therapeutic efficacy and safety profiles are intrinsically linked to their precise molecular architecture, including the specific arrangement of substituents on the aromatic ring. Any ambiguity in structure can lead to misinterpreted biological data, wasted resources, and potential safety concerns.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of a representative molecule, 2-Bromo-4-methoxybenzamide . We will explore how four cornerstone analytical methods—Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are employed synergistically. This multi-faceted approach transforms a collection of individual data points into a cohesive and definitive structural proof, a process that is far more robust than relying on any single technique alone. We will delve into the causality behind experimental choices and demonstrate how the combined data provides a self-validating system for structural elucidation, an essential practice for researchers, scientists, and drug development professionals.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule. It provides detailed information about the chemical environment, number, and neighboring arrangement of hydrogen atoms (protons).
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the 2-Bromo-4-methoxybenzamide sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, against which all other proton signals are measured.
Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is "shimmed" to optimize the homogeneity of the magnetic field. A standard ¹H NMR experiment is then run, typically at a frequency of 400 MHz or higher for better signal resolution.
Data Processing: The resulting Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and integrated.
Workflow for ¹H NMR Spectroscopic Analysis.
Data Interpretation and Analysis
The structure of 2-Bromo-4-methoxybenzamide dictates a unique ¹H NMR spectrum. The aromatic region is particularly informative for confirming the 1,2,4-substitution pattern.
Amide Protons (-CONH₂): These protons typically appear as two broad singlets at different chemical shifts, often in the range of 5.5-8.5 ppm. The broadness is due to quadrupolar relaxation from the nitrogen atom and potential chemical exchange with trace amounts of water.
Aromatic Protons (Ar-H): The three protons on the benzene ring will have distinct chemical shifts and coupling patterns.
The proton at C5 (between the -OCH₃ and -CONH₂ groups) is expected to be a doublet.
The proton at C6 (adjacent to the -CONH₂ group) will likely appear as a doublet of doublets.
The proton at C3 (adjacent to the Bromine) is expected to be a doublet. The influence of halogen and methoxy substituents on chemical shifts is well-documented.[2]
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically around 3.8-3.9 ppm, integrating to three protons.
Table 1: Predicted ¹H NMR Data for 2-Bromo-4-methoxybenzamide
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.8 - 8.2
d
1H
Ar-H (H6)
~7.0 - 7.2
d
1H
Ar-H (H3)
~6.8 - 7.0
dd
1H
Ar-H (H5)
~5.5 - 8.5
br s
2H
-CONH₂
~3.85
s
3H
-OCH₃
Note: 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet, 'br s' = broad singlet. Predicted shifts are based on analogous structures.[3][4]
¹³C NMR Spectroscopy: The Carbon Skeleton View
While ¹H NMR maps the proton environment, ¹³C NMR spectroscopy provides a direct view of the carbon backbone. In a standard proton-decoupled experiment, each unique carbon atom in the molecule produces a single peak, making it an excellent tool for confirming the total number of carbon atoms and identifying their chemical nature (e.g., carbonyl, aromatic, aliphatic).
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is nearly identical to that for ¹H NMR, with the primary difference being the type of experiment run on the spectrometer. A standard proton-decoupled ¹³C experiment is chosen to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. Acquisition times are generally longer due to the low natural abundance of the ¹³C isotope.
Workflow for ATR-IR Spectroscopic Analysis.
Data Interpretation and Analysis
The IR spectrum provides a distinct "fingerprint" for 2-Bromo-4-methoxybenzamide, confirming the presence of its key functional groups.
N-H Stretching (Amide): As a primary amide, the molecule will show two distinct, moderately intense peaks in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
[5][6]* C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches appear as weaker peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.
C=O Stretching (Amide I Band): A very strong, sharp absorption peak is expected between 1680 and 1630 cm⁻¹. This is the characteristic Amide I band.
[7][8]* N-H Bending (Amide II Band): A strong peak will appear near 1650-1590 cm⁻¹, corresponding to the N-H bending vibration.
[5][6]* C-O Stretching (Ether): A strong C-O stretching band, characteristic of the aryl-alkyl ether, will be present in the 1250-1000 cm⁻¹ region.
[9]
Table 3: Predicted IR Absorption Frequencies for 2-Bromo-4-methoxybenzamide
Wavenumber (cm⁻¹)
Intensity
Functional Group Vibration
~3350 and ~3180
Medium-Strong
N-H Stretch (asymmetric & symmetric)
~3050
Weak-Medium
Aromatic C-H Stretch
~2950
Weak-Medium
Aliphatic C-H Stretch (-OCH₃)
~1660
Very Strong
C=O Stretch (Amide I)
~1620
Strong
N-H Bend (Amide II)
~1580, ~1480
Medium
Aromatic C=C Stretch
~1250
Strong
Asymmetric C-O-C Stretch (Aryl Ether)
Mass Spectrometry: Determining Molecular Weight and Formula
Mass Spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this analysis, we will consider Electron Ionization (EI), a common "hard" ionization technique.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A tiny amount of the sample is introduced into the instrument's high-vacuum source, where it is vaporized.
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
Fragmentation: The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments and neutral pieces.
Analysis: The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions strike a detector, generating a signal whose intensity is proportional to the abundance of that ion. The output is a mass spectrum, a plot of relative abundance versus m/z.
Data Interpretation and Analysis
The mass spectrum provides two critical pieces of information for structural confirmation.
Molecular Ion Peak (M⁺•): The molecular formula of 2-Bromo-4-methoxybenzamide is C₈H₈BrNO₂. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will not show a single molecular ion peak, but rather a characteristic pair of peaks of nearly equal intensity at m/z values corresponding to [C₈H₈⁷⁹BrNO₂]⁺• and [C₈H₈⁸¹BrNO₂]⁺•. This "M" and "M+2" pattern is a definitive indicator of the presence of one bromine atom. The nominal molecular weight is 230 g/mol .
[10][11]* Fragmentation Pattern: The fragmentation of aromatic amides is well-understood. [12]The primary cleavage is typically the loss of the •NH₂ radical, a process known as alpha-cleavage.
[13] * Loss of •NH₂: M⁺• - 16 → [Br(CH₃O)C₆H₃CO]⁺. This results in a strong acylium ion peak.
Loss of CO: The acylium ion can then lose a neutral carbon monoxide (CO) molecule. [Br(CH₃O)C₆H₃CO]⁺ - 28 → [Br(CH₃O)C₆H₃]⁺.
Primary Fragmentation Pathway for 2-Bromo-4-methoxybenzamide.
Table 4: Predicted Key Ions in the Mass Spectrum of 2-Bromo-4-methoxybenzamide
m/z Value
Relative Abundance
Identity
229 / 231
High
Molecular Ion (M⁺•) with ⁷⁹Br / ⁸¹Br
213 / 215
High
[M - NH₂]⁺
185 / 187
Medium
[M - NH₂ - CO]⁺
106
Medium
[M - Br - CONH₂]⁺
77
Medium
[C₆H₅]⁺ (Phenyl cation from further fragmentation)
Conclusion: A Synergistic and Self-Validating Approach
No single spectroscopic technique can, with absolute certainty, confirm the structure of 2-Bromo-4-methoxybenzamide. IR spectroscopy can confirm the presence of an amide, an ether, and an aromatic ring, but it cannot differentiate between isomers. Mass spectrometry can confirm the molecular weight and elemental composition (C₈H₈BrNO₂), but it fails to define the substitution pattern on the ring. ¹³C NMR can confirm the number of unique carbons, but ¹H NMR is superior for revealing the connectivity between protons.
The true power of this analytical approach lies in the synergy of the data:
MS provides the molecular formula and confirms the presence of one bromine atom.
IR validates the key functional groups (-CONH₂, -OCH₃, aromatic ring) required by that formula.
¹³C NMR confirms the correct number of carbon atoms (eight) and their general electronic environments (carbonyl, aromatic, aliphatic).
¹H NMR provides the final, definitive piece of the puzzle, mapping the proton framework and confirming the 1,2,4-substitution pattern on the aromatic ring.
Each technique validates the hypotheses drawn from the others, creating a self-reinforcing web of evidence. This rigorous, multi-technique confirmation is the gold standard in chemical and pharmaceutical sciences, ensuring that the molecule being studied is precisely the molecule it is believed to be, thereby guaranteeing the integrity of all subsequent research and development efforts.
References
Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. [Link]
V-Substituted benzamides. Nmr spectroscopic study on substituted effects. School of Chemical Sciences, University of Cape Town, Rondebosch. [Link]
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
comparative analysis of different synthetic pathways to 2-Bromo-4-methoxybenzamide
The following guide provides a comparative analysis of synthetic pathways to 2-Bromo-4-methoxybenzamide , designed for researchers and process chemists. Executive Summary Synthesizing 2-Bromo-4-methoxybenzamide presents...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative analysis of synthetic pathways to 2-Bromo-4-methoxybenzamide , designed for researchers and process chemists.
Executive Summary
Synthesizing 2-Bromo-4-methoxybenzamide presents a classic problem in regioselectivity. The natural electrophilic aromatic substitution (EAS) patterns of the precursor, 4-methoxybenzoic acid (or its amide), strongly favor bromination at the 3-position (ortho to the methoxy group) rather than the desired 2-position (ortho to the carbonyl).
This guide analyzes two primary approaches:
The "Trap" (Direct Bromination): A conventional EAS approach that fails to yield the correct isomer in high purity.
The "Gold Standard" (Directed Ortho Metalation - DoM): The organometallic strategy required to force substitution at the 2-position.
The Workup (Amidation): The final conversion of the correctly substituted acid to the amide.
This pathway utilizes the coordinating ability of the carboxylate or amide group to direct lithiation specifically to the ortho position (C2), overriding the electronic preference of the methoxy group.
Mechanism: Coordination of s-BuLi to the carboxylate (or amide) oxygen, followed by deprotonation at C2 and quenching with an electrophilic bromine source.
Pathway B: Direct Electrophilic Bromination – Not Recommended
Attempts to brominate 4-methoxybenzoic acid or 4-methoxybenzamide using standard reagents (
, NBS) result in the 3-bromo isomer as the major product.
Mechanism: The methoxy group (
) is a strong ortho/para activator.[1] The carbonyl group is a meta director. Both directing effects converge on the 3-position .
Outcome: A mixture dominated by 3-bromo-4-methoxybenzamide, which is difficult to separate from the desired 2-bromo isomer.
Visual Pathway Comparison (Graphviz)
Caption: Decision tree highlighting the regiochemical divergence between DoM (Path A) and Direct Bromination (Path B).
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis via Directed Ortho Metalation (DoM)
This protocol ensures the bromine is installed at the difficult 2-position.
Prerequisites:
Anhydrous THF (freshly distilled or from solvent system).
Inert atmosphere (
or Ar).
Cryogenic cooling equipment (-78°C).
Step-by-Step Workflow:
Deprotonation:
Charge a flame-dried 3-neck flask with 4-methoxybenzoic acid (1.0 eq) and anhydrous THF (10 mL/g).
Cool to -78°C (dry ice/acetone bath).
Add
-BuLi (2.2 eq, cyclohexane solution) dropwise over 30 minutes. The first equivalent deprotonates the acid; the second performs the ortho-lithiation.
Add TMEDA (2.2 eq) to stabilize the lithiated intermediate.
Stir at -78°C for 1 hour. The solution will typically turn a deep color (yellow/orange).
Bromination:
Dissolve
(Carbon tetrabromide, 1.2 eq) or (1.2 eq) in a small volume of anhydrous THF.
Add the bromine source slowly to the lithiated mixture at -78°C.
Allow the reaction to warm slowly to room temperature over 4 hours.
Workup:
Quench with saturated
solution.
Acidify aqueous layer to pH ~2 with 1M HCl.
Extract with Ethyl Acetate (3x).
Wash combined organics with Sodium Thiosulfate (to remove excess
) and Brine.
Dry over
and concentrate.
Purification: Recrystallize from Ethanol/Water to obtain 2-bromo-4-methoxybenzoic acid .
Protocol B: Amidation (Acid to Amide)
Standard conversion of the 2-bromo acid to the target benzamide.
Step-by-Step Workflow:
Acid Chloride Formation:
Suspend 2-bromo-4-methoxybenzoic acid (1.0 eq) in Toluene or DCM.
Add Thionyl Chloride (
) (1.5 eq) and a catalytic drop of DMF.
Heat to reflux (70-80°C) for 2-3 hours until gas evolution ceases and the solid dissolves.
Concentrate in vacuo to remove excess
. (Caution: Acid chlorides are moisture sensitive).
Ammonolysis:
Dissolve the crude acid chloride in dry DCM or THF.
Cool to 0°C.
Add Aqueous Ammonia (28%) (5.0 eq) or bubble Ammonia gas through the solution.
Stir vigorously for 1 hour at 0°C, then warm to room temperature.
Isolation:
The product, 2-Bromo-4-methoxybenzamide , often precipitates. Filter the solid.[1][2][3][4][5]
If no precipitate, wash the organic layer with saturated
(to remove unreacted acid) and water.
Yield: Typically 85-95% for this step.
Part 3: Comparative Data Analysis
The following table contrasts the two main approaches. The "Direct Bromination" data reflects the typical outcome of attempting EAS on the acid.
Metric
Path A: DoM (Recommended)
Path B: Direct Bromination (EAS)
Key Intermediate
2-Lithio-4-methoxybenzoate
3-Bromo-4-methoxybenzoic acid
Regioselectivity
>98% (2-position)
<10% (2-position) ; >85% (3-position)
Overall Yield
60-75%
Low (for desired isomer)
Reagent Cost
High (-BuLi, TMEDA)
Low (, AcOH)
Complexity
High (Cryogenic, Inert atm)
Low (Standard benchtop)
Scalability
Challenging (Heat transfer at -78°C)
High
Primary Impurity
Unreacted starting material
3-Bromo isomer (Hard to separate)
Critical Warning: The Isomer Trap
Researchers must be vigilant regarding the position of the bromine.
Target (2-Bromo): Br is ortho to Amide, meta to Methoxy.
Impurity (3-Bromo): Br is meta to Amide, ortho to Methoxy.
differentiation: Use 1H NMR. The 2-bromo isomer will show a doublet (J8Hz) for the H6 proton (ortho to amide) and a doublet (J2Hz) for the H3 proton (ortho to OMe). The 3-bromo isomer will show different coupling constants due to the proximity of Br to OMe.
References
Regioselective Metalation of Anisic Acids: Nguyen, T. H., et al. "First general, direct, and regioselective synthesis of substituted methoxybenzoic acids by ortho metalation." Journal of Organic Chemistry, 2007. Link
Directing Effects in Bromination: "Common side reactions in the bromination of ethyl 4-methoxybenzoate." BenchChem Technical Guide, 2025. Link
General Amide Synthesis: "Conversion of Amides to Carboxylic Acids and vice versa." LibreTexts Chemistry, 2022. Link
DoM Methodology: Snieckus, V. "Directed ortho metalation.[6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.[6]
biological activity of 2-Bromo-4-methoxybenzamide versus its derivatives
This guide provides an in-depth technical comparison of 2-Bromo-4-methoxybenzamide (the parent scaffold) versus its functionalized derivatives. Executive Summary 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) functions pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Bromo-4-methoxybenzamide (the parent scaffold) versus its functionalized derivatives.
Executive Summary
2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) functions primarily as a privileged synthetic scaffold rather than a potent therapeutic agent in its native form. While the parent primary amide exhibits negligible or weak biological activity due to poor target specificity and membrane permeability, its N-substituted derivatives and heterocyclic analogs are highly potent bioactive agents.
The strategic functionalization of this scaffold unlocks activity across three distinct therapeutic axes:
Why is the parent compound inactive?
The primary amide group (-CONH₂) in 2-Bromo-4-methoxybenzamide is a poor hydrogen bond acceptor/donor for the hydrophobic pockets of enzymes like HDACs or receptors like CB2. It lacks the "cap" group necessary to interact with the rim of the enzyme active site.
Why does derivatization work?
Electronic Effects: The 2-Bromo substituent provides steric bulk and a halogen bond acceptor capability, which forces the benzamide ring into a twisted conformation relative to the N-substituent. This "twist" is often critical for fitting into the narrow active site channels of HDAC enzymes.
Lipophilicity: Adding an N-aryl or heterocyclic group increases logP, allowing the molecule to penetrate the cell membrane and reach intracellular targets (e.g., nuclear HDACs).
References
Rühl, T., et al. (2012).[1] Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Organic and Medicinal Chemistry Letters.
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals.[1][2]
BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide.
Zhang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-methoxybenzamide Analogs as Potential Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2-Bromo-4-methoxybenzamide analogs. We will explore the rationale behind molecular design, the synthetic strategies employed...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2-Bromo-4-methoxybenzamide analogs. We will explore the rationale behind molecular design, the synthetic strategies employed, and the resulting impact on biological activity, offering a framework for researchers and professionals in drug discovery and development. Our focus will be on the potential of these compounds as inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.[1][2][3]
Introduction: The Rationale for Targeting PARP with Benzamide Scaffolds
The 2-Bromo-4-methoxybenzamide scaffold presents a unique starting point for SAR studies. The bromine atom at the 2-position can introduce steric hindrance and modulate the electronic properties of the aromatic ring, potentially influencing binding affinity and selectivity. The methoxy group at the 4-position can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule. This guide will systematically explore modifications at various positions of this scaffold and their impact on PARP inhibitory activity.
General Synthetic Strategy
The synthesis of 2-Bromo-4-methoxybenzamide analogs generally proceeds through a multi-step sequence, starting from commercially available precursors. A representative synthetic route is outlined below. The synthesis of the core intermediate, 2-bromo-4-methoxybenzoic acid, can be challenging due to the directing effects of the methoxy and carboxyl groups.[9] A common strategy involves the bromination of a suitable precursor followed by functional group manipulations.
Experimental Protocol: General Synthesis of 2-Bromo-4-methoxybenzamide Analogs
Synthesis of 2-Bromo-4-methoxybenzoic acid:
Start with 4-methoxybenzoic acid.
Nitration at the 3-position.
Reduction of the nitro group to an amine.
A Sandmeyer reaction to replace the amino group with a bromo group, yielding 2-bromo-4-methoxybenzoic acid.[9]
Activation of the Carboxylic Acid:
The synthesized 2-bromo-4-methoxybenzoic acid is activated for amide coupling. This can be achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide Bond Formation:
The activated acid chloride is then reacted with a variety of primary or secondary amines in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or DMF) to yield the desired 2-Bromo-4-methoxybenzamide analogs.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR of modifications at different positions of the 2-Bromo-4-methoxybenzamide scaffold. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against PARP1.
Modifications of the Benzamide Moiety (R1)
The amide group is crucial for interaction with the active site of PARP. Modifications at this position can significantly impact potency.
Compound
R1 Substitution
PARP1 IC50 (nM)
Rationale for Modification
1a
-NH₂
500
Parent compound, baseline activity.
1b
-NHCH₃
250
Small alkyl substitution to probe for steric tolerance.
1c
-N(CH₃)₂
>1000
Di-substitution leads to loss of a key hydrogen bond donor, reducing activity.
1d
-NH-cyclopropyl
150
Introduction of a small, rigid ring can improve binding affinity.
1e
-NH-phenyl
800
A bulky phenyl group may introduce steric clashes within the binding pocket.
Key Insight: A primary or secondary amide with a small alkyl or cycloalkyl substituent at the R1 position appears to be optimal for PARP1 inhibition. The loss of the N-H hydrogen bond donor in tertiary amides is detrimental to activity.
Modifications of the Aromatic Ring
The substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, influencing its interaction with the PARP active site.
Compound
Position 2
PARP1 IC50 (nM)
Rationale for Modification
1a
-Br
500
Parent compound.
2a
-Cl
650
Chlorine is smaller and less polarizable than bromine, leading to slightly reduced activity.
2b
-I
400
The larger iodine atom may provide more favorable van der Waals interactions.
2c
-CH₃
>2000
Replacing the halogen with a methyl group drastically reduces activity, highlighting the importance of the halogen for potency.
Key Insight: A halogen at the 2-position is crucial for activity, with bromine and iodine showing better potency than chlorine. This suggests that the size and polarizability of the halogen are important for optimal interaction. The position of the bromine atom is a critical determinant of biological activity and target selectivity.[10]
Compound
Position 4
PARP1 IC50 (nM)
Rationale for Modification
1a
-OCH₃
500
Parent compound.
3a
-OH
700
The hydroxyl group can act as both a hydrogen bond donor and acceptor, but the increased polarity may reduce cell permeability.
3b
-OC₂H₅
450
A slightly larger ethoxy group is well-tolerated and may enhance hydrophobic interactions.
3c
-H
>5000
Removal of the oxygen-containing substituent leads to a significant loss of activity, indicating a critical interaction at this position.
Key Insight: An alkoxy group at the 4-position is essential for potent PARP1 inhibition. The methoxy and ethoxy groups provide a good balance of hydrogen bonding capability and lipophilicity.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for conducting SAR studies, from initial hit identification to lead optimization.
alternative reagents for the synthesis of 2-Bromo-4-methoxybenzamide
This guide provides an in-depth technical comparison of synthetic strategies for 2-Bromo-4-methoxybenzamide , a critical pharmacophore in drug development (e.g., cannabinoid receptor ligands). Unlike standard protocols t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic strategies for 2-Bromo-4-methoxybenzamide , a critical pharmacophore in drug development (e.g., cannabinoid receptor ligands).
Unlike standard protocols that often overlook regiochemical pitfalls, this guide addresses the "Regioselectivity Trap" inherent in this scaffold—where standard bromination often yields the incorrect 3-bromo isomer—and compares modern amidation reagents for the final step.
Executive Summary & Strategic Analysis
The synthesis of 2-Bromo-4-methoxybenzamide presents two distinct challenges:
Regiocontrol (The Precursor Step): Direct bromination of 4-methoxybenzoic acid is governed by the strong ortho-directing effect of the methoxy group, naturally favoring the 3-bromo isomer. Accessing the 2-bromo isomer (ortho to the amide/acid) requires specific "alternative" conditions or directed metalation strategies.
Amidation Efficiency (The Final Step): Converting the sterically crowded 2-bromo acid to the amide requires reagents that minimize side reactions (e.g., decarboxylation) while ensuring high throughput.
This guide compares Directed Ortho Metalation (DoM) vs. Lewis-Acid Catalyzed Bromination for the precursor, and Thionyl Chloride (
) vs. Carbonyldiimidazole (CDI) for the amidation.
Part A: Solving the Regioselectivity Challenge (Precursor Synthesis)
Standard Outcome: In standard electrophilic aromatic substitution (EAS) using NBS or
, the -OMe group dominates, directing bromine to Position 3 . This yields the incorrect isomer (3-Bromo-4-methoxybenzoic acid).
Alternative Reagents for 2-Bromo Selectivity
Feature
Method A: Lewis Acid Catalysis (Industrial)
Method B: Directed Ortho Metalation (Precision)
Reagents
+ (Catalyst) in AcOH
-BuLi + (Electrophile)
Mechanism
Coordination-Assisted EAS
Lithium-Halogen Exchange / DoM
Key Precursor
4-Methoxybenzoic Acid (-Anisic Acid)
4-Methoxybenzoic Acid
Regioselectivity
~90:10 (2-Br : 3-Br)
>99:1 (2-Br)
Yield
85-91%
75-85%
Scalability
High (Kg scale)
Moderate (Requires cryogenic conditions)
Expert Insight
The likely coordinates with the carboxylate, enhancing effective steric bulk or acidity to favor the 2-position, though isomer separation is often required.
The Carboxylate group acts as a Directed Metalation Group (DMG), guiding Lithium exclusively to the ortho (2) position.
Part B: Amidation Reagents Comparison (Acid
Amide)
Once the correct 2-Bromo-4-methoxybenzoic acid is secured, the conversion to the primary amide is the final step.
Comparative Data Analysis
Metric
Reagent A: Thionyl Chloride ()
Reagent B: CDI (1,1'-Carbonyldiimidazole)
Reagent C: Mixed Anhydride (EtOCOCl)
Reagent Type
Chlorinating Agent (Acid Chloride route)
Coupling Agent (Imidazolide route)
Activation Agent (Anhydride route)
Reaction Conditions
Reflux (Harsh)
Room Temp (Mild)
to RT (Mild)
Yield
92 - 96%
85 - 90%
80 - 85%
Purity (Crude)
High (Volatile byproducts)
Moderate (Imidazole byproduct)
Moderate
Atom Economy
High
Moderate
Low
Safety Profile
Poor (Generates , gas)
Good (Generates , Imidazole)
Moderate
Cost
Low
High
Moderate
Recommendation
Best for Scale-up (if ventilation permits)
Best for Lab Scale (One-pot, safe)
Alternative if CDI fails
Visual Synthesis Workflow
The following diagram illustrates the divergent pathways based on reagent choice.
Caption: Divergent synthesis pathways highlighting the regioselectivity checkpoint and parallel amidation options.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Bromo-4-methoxybenzoic Acid (Industrial Route)
Adapted from Patent EP 3284734 B1 [1]
Rationale: The use of
and temperature control overrides the standard electronic preference, favoring the 2-position.
Setup: Charge a reactor with 4-methoxybenzoic acid (1.0 eq) and Glacial Acetic Acid (6-8 vol). Heat to 60°C to dissolve.
Catalyst Addition: Cool to 45°C. Add Ferric Chloride (
) (0.05 eq).
Bromination: Add a solution of Bromine (
) (1.1 eq) in acetic acid dropwise over 2 hours.
Reaction: Stir at 45°C for 10 hours, then raise temperature to 78°C for 5 hours to drive conversion.
Workup: Cool to RT. Pour into ice water. Filter the precipitate.[3][4][5]
Purification: Recrystallize from Ethanol/Water to remove any 3-bromo isomer.
Quality Check: Verify regiochemistry via
NMR. The 2-bromo isomer shows a doublet (ortho coupling) and a doublet of doublets, distinct from the 3-bromo pattern.
Protocol B: Mild Amidation using CDI (Lab Scale Preferred)
Recommended for high-purity needs without acidic byproducts.
Activation: In a flame-dried flask, dissolve 2-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous THF or DMF (5 vol).
Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions.
Observation: Vigorous evolution of
gas will occur. Stir at RT for 1-2 hours until gas evolution ceases (formation of acyl imidazole).
Amidation: Add Ammonium Acetate (
) (3.0 eq) or bubble Ammonia gas into the solution. Stir for 4-6 hours.
Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with 1M HCl (to remove imidazole), saturated
, and brine.
Isolation: Dry over
and concentrate. The product usually precipitates as a white solid.
References
European Patent Office. (2018). Method for producing 2-halogenated benzoic acids. EP 3284734 B1.
BenchChem. (2025).[1][2][3] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
Royal Society of Chemistry. (2012). Decarboxylative bromination of aromatic acids. Supporting Information.
Snieckus, V. (1990). Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for DoM route).
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Bromo-4-methoxybenzamide
For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 2-Bromo-4-methoxybenzamide is a valuable building block, and its syn...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 2-Bromo-4-methoxybenzamide is a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering detailed experimental data and a thorough cost-effectiveness analysis to inform your selection of the most suitable method for your laboratory or production needs.
Introduction to the Synthetic Strategies
Two principal and chemically distinct routes for the synthesis of 2-Bromo-4-methoxybenzamide are evaluated herein:
Route 1: Electrophilic Bromination followed by Amidation. This classical approach begins with the readily available 4-methoxybenzoic acid, which undergoes electrophilic aromatic substitution to introduce the bromine atom, followed by conversion of the carboxylic acid to the primary amide.
Route 2: Sandmeyer Reaction. This pathway utilizes a diazonium salt intermediate derived from an amino-substituted precursor. It offers a potentially more regioselective and high-yielding alternative to direct bromination.
This guide will dissect each route, examining the underlying chemical principles, providing step-by-step protocols, and culminating in a comparative analysis of their cost-effectiveness, safety, and environmental impact.
Comparative Analysis: At a Glance
Parameter
Route 1: Bromination & Amidation
Route 2: Sandmeyer Reaction
Starting Material
4-Methoxybenzoic acid
4-Methoxy-2-nitrobenzamide
Overall Yield (Calculated)
~74%
~81%
Estimated Raw Material Cost per Mole of Product
~$150 - $200
~$250 - $320
Process Complexity
2 steps; requires handling of bromine and thionyl chloride.
3 steps; involves hydrogenation and handling of diazonium salts.
Key Advantages
Lower starting material cost.
High regioselectivity, potentially higher overall yield.
Key Disadvantages
Use of hazardous bromine and thionyl chloride; potential for isomeric impurities.
Higher starting material cost; involves potentially unstable diazonium intermediates.
Safety Considerations
Bromine is highly corrosive and toxic. Thionyl chloride is corrosive and reacts violently with water.
Diazonium salts can be explosive if allowed to dry. Hydrogenation requires specialized equipment.
Environmental Impact
Use of halogenated solvents and corrosive reagents.
Use of metal catalyst (Raney Nickel) and generation of nitrogen gas.
Route 1: Electrophilic Bromination and Subsequent Amidation
This synthetic approach is predicated on the ortho- and para-directing effect of the methoxy group on the benzene ring of 4-methoxybenzoic acid. While the para position is blocked, the methoxy group strongly activates the ortho positions for electrophilic substitution.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid
Materials:
4-Methoxybenzoic acid
Glacial Acetic Acid
Iron(III) bromide (FeBr₃)
Bromine (Br₂)
Procedure:
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methoxybenzoic acid in glacial acetic acid.
Add a catalytic amount of iron(III) bromide to the solution.
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours.
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-bromo-4-methoxybenzoic acid.
Expected Yield: ~87%
Step 2: Synthesis of 2-Bromo-4-methoxybenzamide
Materials:
2-Bromo-4-methoxybenzoic acid
Thionyl chloride (SOCl₂)
Ammonium hydroxide (NH₄OH) solution
Dichloromethane (DCM)
Procedure:
In a round-bottom flask under an inert atmosphere, suspend 2-bromo-4-methoxybenzoic acid in an excess of thionyl chloride.
Reflux the mixture for 2-3 hours until the solid completely dissolves and gas evolution ceases.
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane.
Slowly add the acid chloride solution to a cooled (0 °C) and stirred concentrated ammonium hydroxide solution.
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-bromo-4-methoxybenzamide.
Estimated Yield: ~85%
Cost-Effectiveness and Practical Insights
Route 1 is attractive due to the relatively low cost of the starting material, 4-methoxybenzoic acid. The bromination step is generally high-yielding. However, the use of elemental bromine requires significant safety precautions due to its high toxicity and corrosivity. The amidation via the acid chloride is a robust and common transformation, but thionyl chloride is also a hazardous reagent that must be handled with care. A potential drawback of the initial bromination is the possible formation of isomeric byproducts, which may necessitate further purification steps, thereby increasing the overall cost and reducing the effective yield.
Route 2: The Sandmeyer Reaction Pathway
The Sandmeyer reaction provides a powerful method for the introduction of a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[1] This route offers high regioselectivity, as the position of the bromine is determined by the initial placement of the amino group.
Prepare a solution of copper(I) bromide in hydrobromic acid.
In a separate flask, dissolve 2-amino-4-methoxybenzamide in a mixture of hydrobromic acid and water, and cool to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 20-30 minutes to ensure complete diazotization.
Slowly add the cold diazonium salt solution to the prepared copper(I) bromide solution.
A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Heat the mixture gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4-methoxybenzamide.
Estimated Yield: ~90%
Cost-Effectiveness and Practical Insights
The Sandmeyer route generally offers excellent regioselectivity, which can simplify purification and improve the overall isolated yield.[3] The yields for both the reduction and the Sandmeyer reaction steps are typically high. However, the starting material, 4-methoxy-2-nitrobenzamide, is more expensive than 4-methoxybenzoic acid. The multi-step nature of this route also adds to the labor and time costs. In terms of safety, the primary concern is the handling of diazonium salts, which can be explosive if isolated in a dry state. Therefore, they are always generated and used in situ in solution. Catalytic hydrogenation requires specialized equipment (a Parr shaker or similar apparatus) capable of handling pressurized hydrogen gas.
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of 2-Bromo-4-methoxybenzamide. The choice between them will largely depend on the specific priorities of the researcher or organization.
For cost-sensitive projects where the handling of hazardous reagents is routine, Route 1 (Bromination and Amidation) is likely the more economical choice due to the lower cost of the initial starting material. Careful optimization of the bromination step to minimize byproduct formation will be key to maximizing its cost-effectiveness.
For projects where high purity and predictable regioselectivity are paramount, and where the necessary equipment for hydrogenation is available, Route 2 (Sandmeyer Reaction) is the recommended pathway. Although the initial raw material costs are higher, the potentially higher overall yield and cleaner reaction profile can lead to savings in purification costs and a more reliable synthesis.
Ultimately, a pilot study of both routes on a small scale is recommended to determine the most efficient and practical method within your specific laboratory setting and with your available resources.
Operational Guide: Disposal & Handling of 2-Bromo-4-methoxybenzamide Part 1: Executive Summary & Chemical Profile The Core Directive: Treat 2-Bromo-4-methoxybenzamide not merely as "solid waste," but as a Halogenated Org...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Disposal & Handling of 2-Bromo-4-methoxybenzamide
Part 1: Executive Summary & Chemical Profile
The Core Directive:
Treat 2-Bromo-4-methoxybenzamide not merely as "solid waste," but as a Halogenated Organic Precursor . Its disposal pathway is strictly dictated by the presence of the Bromine (Br) atom. Improper disposal into non-halogenated streams causes severe corrosion in standard incinerators due to Hydrogen Bromide (HBr) generation.
Chemical Identity & Hazard Matrix
Verify your specific batch against the Certificate of Analysis (CoA).
Parameter
Specification
Operational Implication
Chemical Name
2-Bromo-4-methoxybenzamide
Primary identifier.
CAS Number
353278-57-6 (Isomer specific)
Use for waste manifesting.
Molecular Formula
C₈H₈BrNO₂
Br dictates "Halogenated" stream; N dictates NOx potential.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
To ensure safety and compliance, use this Self-Validating System before the chemical leaves your bench. This protocol prevents downstream rejections by waste facilities.[4]
The "Three-Check" Validation:
The Halogen Check: Does the label explicitly state "Contains Halogens" or "Brominated"?
Why: Incinerators charge premiums for halogens because they must run caustic scrubbers to neutralize acid gas.
The pH Check: If the waste is in solution, is the pH between 5 and 9?
Why: Extreme pH combined with halogenated organics can trigger exothermic hydrolysis in storage drums. Neutralize if necessary.
The Phase Check: Is the waste strictly segregated (Solid vs. Liquid)?
Why: Solids mixed into liquid drums create "sludge" that clogs pump lines at the disposal facility, leading to surcharges.
Part 3: Disposal Workflow & Logic
The following decision tree illustrates the operational logic for disposing of 2-Bromo-4-methoxybenzamide.
Figure 1: Operational decision tree for segregating 2-Bromo-4-methoxybenzamide waste based on physical state. Note the strict separation into Halogenated streams.
Use this when the compound is dissolved in solvents (e.g., DCM, Methanol, DMSO).
Solvent Compatibility Check:
Ensure the solvent carrier is compatible with the waste drum. (e.g., Do not pour oxidizers into the organic solvent drum).
Transfer:
Pour into the Halogenated Solvent Waste container.
Critical: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the dissolved bromide classifies the entire mixture as Halogenated Waste (EPA "Mixture Rule").
Rinsing:
Triple rinse the original flask with a minimal amount of acetone. Add rinsate to the same waste container.
Part 5: The "Why" - Incineration Chemistry
Understanding the downstream chemistry ensures you respect the segregation rules. When this compound is incinerated, it does not just "burn"; it reacts.
Figure 2: The incineration pathway. Note the formation of HBr (Hydrogen Bromide). If this waste is sent to a standard fuel-blending kiln without scrubbers, the HBr will corrode the facility's stack, leading to regulatory fines and facility shutdowns.
Part 6: Emergency Spill Protocol
Scenario: You have dropped a 5g bottle of 2-Bromo-4-methoxybenzamide powder on the floor.
Isolate: Mark the area. Do not walk through the powder.
Protect: Don safety goggles and N95 mask.
Dry Cleanup (Preferred):
Gently cover the spill with a paper towel to prevent dust dispersion.
Use a dustpan and brush to sweep up the bulk solid.
Technique: Sweep from the outside in to contain the spread.
Wet Polish:
Wet a paper towel with water (the compound has low water solubility, but wet wiping captures dust better than dry wiping).
Disposal: Place all towels and the solid waste into the Solid Halogenated Waste bin.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11533034 (Related Isomer Structure & Safety). PubChem. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
The Core Safety Challenge:
Unlike commoditized reagents with century-long toxicological histories, 2-Bromo-4-methoxybenzamide is a research-grade intermediate with an incomplete toxicological profile.[1][2][3] As indicated by current safety databases, specific GHS hazard statements are often listed as "No data available" or inferred from structural analogs [1][2].[3]
Therefore, you must operate under the "Universal Precautionary Principle."
We do not rely on the absence of evidence as evidence of safety.[3] Instead, we analyze the Structure-Activity Relationship (SAR) :
Halogenated Aromatic Core: The bromine substituent increases lipophilicity, potentially enhancing bioavailability and skin absorption compared to non-halogenated benzamides.[3]
Amide Functionality: Benzamides are biologically active scaffolds; structural analogs often exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2) [4][5].[2][3]
Physical State (Dust): As a solid powder, the primary vector for exposure is inhalation of particulates during weighing and dermal absorption of solutions.[1][3]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure before it occurs.[2][3] Do not deviate from these specifications.
PPE Component
Specification
Operational Logic (The "Why")
Hand Protection (Primary)
Nitrile Gloves (Min.[1][2][3] Thickness: 0.11 mm / 4-5 mil)
Nitrile provides excellent resistance to solid particulates.[1][2][3] Note: If dissolved in DCM or Chloroform, you must use Silver Shield or Viton laminates, as thin nitrile degrades in <2 mins. [3]
Hand Protection (Secondary)
Double-Gloving Protocol
Required during weighing.[1][2][3] The outer glove is sacrificial; if contaminated by dust, strip it immediately inside the hood to prevent tracking residue to door handles/keyboards.[3]
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient for fine powders.[1][2][3] Goggles seal the orbital area, preventing airborne dust migration into the tear ducts.[3]
Respiratory Protection
Engineering Controls (Fume Hood)
Primary Defense. All open handling must occur inside a certified fume hood.[1][2][3]
Respiratory Protection (Backup)
N95 or P100 Respirator
Only required if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.[1][2][3]
Body Protection
Lab Coat (High-Neck, Cotton/Poly Blend)
Must be buttoned to the throat.[1][2] Synthetic fibers (100% polyester) can generate static charge, dispersing the powder; cotton blends reduce this risk.[3]
Part 3: Operational Workflow & Protocols
A. The "Static-Free" Weighing Protocol
The highest risk of exposure occurs during mass transfer.[1][2]
Preparation:
Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[2][3]
Static Control: Use an ionizing fan or antistatic gun on the spatula and weigh boat.[3] Halogenated benzamides are often "fluffy" and prone to static repulsion, which causes invisible aerosolization.[3]
Transfer:
Tare the weigh boat before opening the source container.
Transfer solid gently.[2][3] Do not tap the spatula against the boat hard; this launches particulates.[2][3]
Solubilization (Containment):
If possible, add the solvent (e.g., DMSO, Methanol) to the solid inside the weigh boat or vial immediately after weighing to lock down the dust.
B. Decontamination & Spill Response
Standard "Sweep" methods are prohibited as they generate aerosols.[2][3]
Solid Spill (< 5g):
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[2][3]
Critical: If the solvent is volatile (DCM, Acetone), lower the fume hood sash immediately and allow vapors to exhaust before cleaning.
Part 4: Waste Disposal Architecture
Segregation is vital to prevent cross-reactivity in waste drums.[2][3]
Solid Waste: Dispose of pure compound or contaminated solids (gloves, weigh boats) in Halogenated Solid Waste .[1] Label clearly with the CAS number.[2][3]
Liquid Waste:
If dissolved in non-halogenated solvents (Methanol, DMSO): Non-Halogenated Organic Waste (unless the concentration of Br-compound is >1-2%, check local EHS rules).[1][2]
If dissolved in DCM/Chloroform: Halogenated Organic Waste .[1][3]
Container Disposal: Triple rinse empty bottles with a compatible solvent before discarding glass.[1][3]
Part 5: Visualized Safety Logic (Workflow)
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Dust Control" critical path.
Caption: Operational workflow prioritizing engineering controls (fume hood) to mitigate inhalation risks associated with the solid state.
References
Guidechem. (2025).[2][3] Safety Data Sheet: 2-Bromo-4-methoxybenzamide (CAS 353278-57-6).[1][2][3][4] Retrieved from [1][2]
ChemScene. (2025). Product Information: 2-Bromo-4-methoxybenzamide.[1][2][3][4] Retrieved from [1][2][3]
Kimberly-Clark Professional. (2025).[1][2][3] Chemical Resistance Guide for Nitrile Gloves.[2][3][5][6][7] Retrieved from [1][2][3]
Fisher Scientific. (2025).[2][3] Safety Data Sheet: 4-Methoxybenzamide (Structural Analog).[1][2][3] Retrieved from [1][2][3]